3-(3-Fluoro-4-methoxybenzoyl)propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRFVYKMDZSFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188250 | |
| Record name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-63-7 | |
| Record name | 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 347-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid | |
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| Record name | 3-(3-fluoro-4-methoxybenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluoro-4-methoxybenzoyl)propionic acid, with CAS Registry Number 347-63-7, is a substituted aromatic ketoacid. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a butyric acid chain via a ketone group, makes it a potential building block in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and safety information based on currently available data. While specific biological activities and detailed experimental protocols for this exact compound are not extensively documented in peer-reviewed literature, this guide will also present generalized experimental workflows and hypothetical signaling pathways that could be relevant for its investigation, based on the activities of structurally related molecules.
Chemical Structure and Identification
The unique arrangement of functional groups in this compound provides a scaffold for further chemical modifications.
| Identifier | Value |
| CAS Number | 347-63-7[1][2][3] |
| Chemical Name | This compound[2][4] |
| Synonyms | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid[1][5] |
| Molecular Formula | C11H11FO4[1][2][4][6] |
| SMILES | COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F[6] |
| InChI | InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)[6][7] |
| InChIKey | SNRFVYKMDZSFED-UHFFFAOYSA-N[6][7] |
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These properties are crucial for designing experimental conditions, formulation development, and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 226.21 g/mol | [4] |
| Monoisotopic Mass | 226.06413 Da | [6] |
| Melting Point | 168-170 °C | [4] |
| Boiling Point (Predicted) | 422.6±35.0 °C | [5] |
| Density (Predicted) | 1.279±0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.46±0.17 | [5] |
| Appearance | White to off-white solid/powder | [5] |
| XlogP (Predicted) | 1.1 | [6] |
Synthesis and Reactivity
A plausible synthetic approach would involve the reaction of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction would likely be followed by purification steps including recrystallization.
Benzoylpropionic acids are versatile intermediates in organic synthesis. The carboxylic acid and ketone functionalities allow for a wide range of chemical transformations, making them useful for creating more complex molecules, including various heterocyclic compounds which are known to possess diverse biological activities.[8][10]
Biological Activity and Potential Applications
Currently, there is a lack of specific studies detailing the biological activities or mechanism of action of this compound. However, the activities of structurally related compounds can provide insights into its potential applications.
For instance, a related compound, 3-fluoro-4-methoxybenzoic acid, serves as an intermediate in the synthesis of active pharmaceutical ingredients for conditions like Alzheimer's disease and for creating oxadiazoles with antimicrobial properties.[11] Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (a metabolite of dietary polyphenols), has been shown to regulate oxidative stress and influence muscle fiber composition.[12] Furthermore, indole-3-propionic acid, another propionic acid derivative, is known to play a role in bone metabolism by modulating the NF-κB pathway.[13]
Given these precedents, it is plausible that this compound could be investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and neuroprotective effects.
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, this section provides a generalized workflow for the characterization and preliminary biological screening of a novel chemical entity like this compound.
Physicochemical Characterization
A standard workflow for characterizing a newly synthesized or procured batch of the compound would include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to determine the purity of the compound.
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to accurately determine the melting point and assess thermal stability.
-
Solubility Testing: Determining the solubility in various solvents (e.g., water, DMSO, ethanol) is crucial for preparing stock solutions for biological assays.
References
- 1. 347-63-7 | MFCD00020538 | 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid [aaronchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound CAS#: 347-63-7 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C11H11FO4) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
- 13. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of public spectral data for this specific compound, this guide presents a putative synthesis pathway and generalized, yet detailed, experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For comparative purposes, spectral data for the closely related compound, 3-(4-Fluorobenzoyl)propionic acid, is provided. A logical workflow for the synthesis and characterization process is also visualized.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 347-63-7 |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Molecular Weight | 226.21 g/mol |
| Melting Point | 168-170 °C |
| Chemical Structure | O=C(O)CCC(=O)c1cc(F)c(OC)cc1 |
Putative Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: A solution of 2-fluoroanisole (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Spectral Characterization Protocols
While specific spectral data for this compound is not publicly available, the following protocols outline the standard procedures for obtaining such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3] A small amount of tetramethylsilane (TMS) may be added as an internal standard.[2]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[1]
-
-
Data Analysis (Expected Signals):
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methoxy group protons (a singlet), and the two methylene groups of the propionic acid chain (likely triplets) would be expected. The carboxylic acid proton may appear as a broad singlet.
-
¹³C NMR: Signals for each unique carbon atom in the molecule would be observed. The carbon atoms bonded to fluorine will show coupling (splitting) in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.[4][5] The ESI source converts the analyte molecules into gas-phase ions.[4][5] The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]
-
Data Analysis (Expected Results):
-
Full Scan MS: In positive ion mode, the molecular ion peak [M+H]⁺ at an m/z corresponding to the protonated molecule (C₁₁H₁₂FO₄⁺, expected m/z ≈ 227.07) would be anticipated. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of ≈ 225.06 would be expected.
-
Tandem MS (MS/MS): Fragmentation analysis of the molecular ion peak would provide structural information by identifying characteristic neutral losses or fragment ions.
-
Comparative Spectral Data: 3-(4-Fluorobenzoyl)propionic acid
For illustrative purposes, the following table summarizes the known spectral data for the structurally similar compound, 3-(4-Fluorobenzoyl)propionic acid (CAS: 366-77-8).
| Spectral Data Type | Observed Signals / Peaks |
| Melting Point | 100-102 °C |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| Mass Spectrum | Data available, typically showing the molecular ion peak.[7] |
Disclaimer: This data is for a related but different compound and should be used for comparative and illustrative purposes only.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: General workflow from synthesis to spectral characterization.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While direct spectral data is currently scarce in public databases, the outlined protocols for synthesis, NMR spectroscopy, and mass spectrometry offer a robust methodology for researchers to produce and validate this compound in a laboratory setting. The provided workflow and comparative data serve as valuable resources for professionals in the fields of chemical research and drug development.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) MS [m.chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the proton signals of this compound. These predictions are based on the analysis of similar structures, including 3-(4-methoxybenzoyl)propionic acid and compounds containing a 3-fluoro-4-methoxyphenyl moiety.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 7.85 - 7.95 | Doublet of doublets (dd) | J(H-2', H-6') ≈ 2.0 Hz, J(H-2', F) ≈ 1.5 Hz | 1H |
| H-6' | 7.75 - 7.85 | Doublet of doublets (dd) | J(H-6', H-5') ≈ 8.5 Hz, J(H-6', F) ≈ 11.0 Hz | 1H |
| H-5' | 7.05 - 7.15 | Triplet (t) | J(H-5', H-6') ≈ 8.5 Hz, J(H-5', F) ≈ 8.5 Hz | 1H |
| OCH₃ | 3.90 - 4.00 | Singlet (s) | - | 3H |
| -CH₂- (α to C=O) | 3.25 - 3.35 | Triplet (t) | J ≈ 6.5 Hz | 2H |
| -CH₂- (β to C=O) | 2.80 - 2.90 | Triplet (t) | J ≈ 6.5 Hz | 2H |
| -COOH | 12.0 - 12.5 | Broad Singlet (br s) | - | 1H |
Structural and Signal Assignment
The structure of this compound with proton assignments is depicted below. This visualization aids in correlating the predicted spectral data with the molecular structure.
Caption: Molecular structure of this compound with proton numbering.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial. The choice of solvent is critical and should be one in which the analyte is fully soluble.
-
Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette during transfer to the NMR tube.
2. NMR Instrument Parameters:
-
The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient to cover the chemical shifts of most organic compounds.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or using an automated routine.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
The logical workflow for this experimental protocol is illustrated in the following diagram.
Caption: A typical experimental workflow for acquiring and analyzing a ¹H NMR spectrum.
13C NMR Analysis of Fluorinated Benzoylpropionic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of fluorinated benzoylpropionic acids. These compounds are of significant interest in medicinal chemistry and drug development, and a thorough understanding of their structural characterization by 13C NMR is crucial for advancing research in this area. This document outlines detailed experimental protocols, presents available data, and offers insights into the interpretation of 13C NMR spectra for this class of molecules.
Introduction
Fluorine-containing compounds are increasingly prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. 3-(Fluorobenzoyl)propionic acid and its derivatives are important building blocks in the synthesis of various biologically active molecules. 13C NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. However, the presence of fluorine introduces complexities, primarily the large one-bond and through-space carbon-fluorine (¹³C-¹⁹F) coupling constants, which can make spectral interpretation challenging. This guide addresses these challenges and provides a framework for the successful 13C NMR analysis of fluorinated benzoylpropionic acids.
Synthesis of Fluorinated Benzoylpropionic Acids
The synthesis of fluorinated benzoylpropionic acids is typically achieved through a Friedel-Crafts acylation reaction. The general scheme involves the reaction of a fluorinated benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A representative synthesis for 3-(4-fluorobenzoyl)propionic acid is as follows: A suspension of anhydrous aluminum chloride in fluorobenzene is stirred under an inert atmosphere at a reduced temperature (e.g., 10°C)[1]. Succinic anhydride is then added portion-wise. After the addition is complete, the reaction mixture is stirred for a period at low temperature and then gently heated to drive the reaction to completion[1]. The reaction is subsequently quenched by pouring it onto a mixture of crushed ice and hydrochloric acid. The product is then extracted with an organic solvent, followed by back-extraction into an aqueous basic solution. Acidification of the basic extract precipitates the desired 3-(4-fluorobenzoyl)propionic acid, which can be further purified by recrystallization[1]. Similar procedures can be adapted for the synthesis of 2-fluoro and 3-fluoro isomers, starting from the corresponding fluorobenzene.
Experimental Protocols for 13C NMR Analysis
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality 13C NMR spectra.
-
Analyte Concentration: For standard 13C NMR, a concentration of 50-100 mg of the fluorinated benzoylpropionic acid in 0.5-0.7 mL of deuterated solvent is recommended[2]. For more sensitive instruments, lower concentrations may be sufficient.
-
Solvent Selection: The choice of deuterated solvent is important. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for compounds with limited solubility or to avoid overlapping solvent peaks, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. It is crucial that the solvent is free from residual water and other impurities.
-
Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR in organic solvents, with its chemical shift set to 0.00 ppm. A small amount of TMS should be added to the sample solution.
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
The acquisition of 13C NMR spectra of fluorinated compounds requires special attention to decoupling techniques to simplify the spectra and improve sensitivity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better spectral dispersion.
-
Decoupling: Due to the presence of both protons and fluorine, simultaneous ¹H and ¹⁹F decoupling is often necessary to obtain simple singlet signals for each unique carbon atom[3][4][5]. This requires a triple-resonance probe capable of transmitting frequencies for ¹³C, ¹H, and ¹⁹F.
-
¹H Decoupling: Broadband proton decoupling is standard for most 13C NMR experiments to remove ¹H-¹³C couplings and benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
-
¹⁹F Decoupling: Broadband fluorine decoupling is essential to collapse the often large ¹³C-¹⁹F coupling multiplets into singlets. This significantly simplifies the spectrum and improves the signal-to-noise ratio for carbons coupled to fluorine[5].
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with ¹H and ¹⁹F decoupling (e.g., zgdc on Bruker instruments, modified for dual-band decoupling) should be used.
-
Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.
-
Data Presentation: 13C NMR Chemical Shifts and Coupling Constants
Due to the limited availability of a complete experimental dataset for all positional isomers of fluorinated benzoylpropionic acids in the searched literature, the following table presents a combination of available data for closely related compounds and predicted values based on established substituent effects. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are in Hertz (Hz).
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
| 3-(Benzoyl)propionic Acid [6] | C=O (benzoyl) | ~198 | - |
| C=O (acid) | ~178 | - | |
| Cα (to acid) | ~28 | - | |
| Cβ (to acid) | ~33 | - | |
| C1' (ipso) | ~137 | - | |
| C2'/C6' (ortho) | ~128 | - | |
| C3'/C5' (meta) | ~128 | - | |
| C4' (para) | ~133 | - | |
| 3-(2-Fluorobenzoyl)propionic Acid | C1' (ipso) | Predicted: Lower field than benzoyl | Predicted: ²JCF ~ 20-30 Hz |
| C2' (fluoro-substituted) | Predicted: High field shift | Predicted: ¹JCF ~ 240-260 Hz | |
| C3' | Predicted: Lower field shift | Predicted: ³JCF ~ 5-10 Hz | |
| C4' | Predicted: Minor shift | Predicted: ⁴JCF ~ 1-3 Hz | |
| C5' | Predicted: Minor shift | Predicted: ⁵JCF ~ 0-1 Hz | |
| C6' | Predicted: Lower field shift | Predicted: ³JCF ~ 5-10 Hz | |
| 3-(3-Fluorobenzoyl)propionic Acid | C1' (ipso) | Predicted: Minor shift | Predicted: ³JCF ~ 5-10 Hz |
| C2' | Predicted: Lower field shift | Predicted: ³JCF ~ 5-10 Hz | |
| C3' (fluoro-substituted) | Predicted: High field shift | Predicted: ¹JCF ~ 240-260 Hz | |
| C4' | Predicted: Lower field shift | Predicted: ²JCF ~ 20-30 Hz | |
| C5' | Predicted: Minor shift | Predicted: ⁴JCF ~ 1-3 Hz | |
| C6' | Predicted: Minor shift | Predicted: ⁵JCF ~ 0-1 Hz | |
| 3-(4-Fluorobenzoyl)propionic Acid [7][8] | C1' (ipso) | ~133 | Predicted: ⁴JCF ~ 1-3 Hz |
| C2'/C6' (ortho) | ~131 | Predicted: ³JCF ~ 5-10 Hz | |
| C3'/C5' (meta) | ~115 | Predicted: ²JCF ~ 20-30 Hz | |
| C4' (fluoro-substituted) | ~165 | Predicted: ¹JCF ~ 240-260 Hz |
Note: Predicted values are based on general trends observed for fluorinated aromatic compounds. Actual experimental values may vary.
Visualization of Experimental Workflow and Structural Relationships
Experimental Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR analysis of a synthesized fluorinated benzoylpropionic acid.
Influence of Fluorine Position on Aromatic 13C Chemical Shifts
This diagram illustrates the expected relative changes in 13C chemical shifts of the aromatic ring carbons upon introduction of a fluorine substituent at the ortho, meta, and para positions of the benzoyl group, compared to the non-fluorinated parent compound.
Conclusion
The 13C NMR analysis of fluorinated benzoylpropionic acids is an indispensable technique for their structural verification and characterization. While the presence of fluorine introduces challenges in spectral acquisition and interpretation, a systematic approach involving appropriate sample preparation, the use of simultaneous ¹H and ¹⁹F decoupling, and an understanding of the influence of fluorine on chemical shifts and coupling constants enables accurate and reliable analysis. This guide provides a foundational framework for researchers and scientists working with this important class of compounds, facilitating their efforts in drug discovery and development. Further research to establish a comprehensive database of experimental 13C NMR data for a wide range of fluorinated benzoylpropionic acid derivatives would be a valuable contribution to the field.
References
- 1. prepchem.com [prepchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
- 4. epfl.ch [epfl.ch]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. 3-BENZOYLPROPIONIC ACID(2051-95-8) 13C NMR spectrum [chemicalbook.com]
- 7. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 13C NMR [m.chemicalbook.com]
- 8. 3-(4-Fluorobenzoyl)propionic acid | C10H9FO3 | CID 101359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. Due to the limited availability of public mass spectrometry data for this specific compound, this document outlines a robust, generalized methodology based on established principles for the analysis of small molecule aromatic carboxylic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Compound Information
-
Chemical Name: this compound[1]
-
CAS Number: 347-63-7[1]
-
Molecular Weight: 226.21 g/mol [2]
-
Structure:

Predicted Mass Spectrometry Data
The following tables summarize the expected key mass-to-charge ratio (m/z) values for the parent compound and its potential fragments under typical Electrospray Ionization (ESI) conditions.
Table 1: Expected Molecular Ions
| Ionization Mode | Adduct | Predicted m/z | Notes |
| ESI Positive | [M+H]⁺ | 227.0660 | Protonated molecule |
| ESI Positive | [M+Na]⁺ | 249.0479 | Sodium adduct |
| ESI Negative | [M-H]⁻ | 225.0517 | Deprotonated molecule |
Table 2: Postulated MS/MS Fragmentation Pattern (from [M+H]⁺ precursor ion)
Based on the structure of this compound, collision-induced dissociation (CID) is expected to yield several characteristic fragment ions. The primary fragmentation pathways would likely involve cleavages at the keto-group and loss of small neutral molecules from the propionic acid side chain.
| Predicted Fragment m/z | Postulated Lost Neutral Fragment | Postulated Fragment Structure/Description |
| 209.0554 | H₂O (18.0106 Da) | Loss of water from the carboxylic acid group. |
| 181.0605 | H₂O + CO (46.0055 Da) | Subsequent loss of carbon monoxide from the 209 m/z fragment. |
| 153.0346 | C₃H₄O₂ (72.0211 Da) | Cleavage of the propionic acid side chain. |
| 135.0448 | C₄H₆O₃ (102.0317 Da) | Cleavage at the benzoyl group, retaining the fluoromethoxy-phenyl moiety. |
Experimental Protocols
3.1. Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Aliquoting: Transfer 100 µL of the sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of a working solution of a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
3.2. Liquid Chromatography (LC)
-
System: A standard Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3.3. Mass Spectrometry (MS)
-
System: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an ESI source.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr).
-
Collision Gas: Argon.
-
Table 3: Example MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 227.1 | 153.0 | 0.1 | 15 |
| This compound | 227.1 | 135.0 | 0.1 | 25 |
| Internal Standard (Example) | Varies | Varies | 0.1 | Varies |
Note: Collision energies must be empirically optimized for the specific instrument and compound to achieve the most stable and intense fragment ion signal.
Visualizations
The following diagrams illustrate the general workflow for the described analysis and a postulated fragmentation pathway.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Postulated fragmentation pathway for m/z 227.1.
References
The Ascendant Role of Fluorinated Benzoyl Moieties in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Potential
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. Among these, fluorinated benzoyl compounds have garnered significant attention for their ability to modulate the activity of a diverse array of therapeutic targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of fluorinated benzoyl compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into specific examples of their interactions with key biological targets, present quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways they influence.
The Strategic Advantage of the Fluorinated Benzoyl Group
The introduction of a fluorine atom or a trifluoromethyl group onto a benzoyl moiety can profoundly influence a molecule's physicochemical properties. This includes alterations in lipophilicity, metabolic stability, and binding affinity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The strong electron-withdrawing nature of fluorine can also modulate the reactivity and binding interactions of the benzoyl group, often leading to enhanced potency and selectivity for its biological target.[1]
Key Therapeutic Targets and Quantitative Analysis
Our investigation highlights several key areas where fluorinated benzoyl compounds have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases and as ligands for G protein-coupled receptors (GPCRs).
Protein Kinase Inhibition: Targeting the JNK Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[2][3] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.
While the well-known pan-JNK inhibitor SP600125 is not a fluorinated benzoyl compound, the principles of its characterization provide a framework for evaluating novel inhibitors. The inhibitory activity of compounds against JNK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Inhibitory Activity of a Representative Pan-JNK Inhibitor
| Compound | JNK Isoform | IC50 (nM) |
| SP600125 | JNK1 | 40 |
| SP600125 | JNK2 | 40 |
| SP600125 | JNK3 | 90 |
Note: Data for SP600125 is provided as a reference for typical JNK inhibitor potency.[4]
A highly relevant class of fluorinated benzoyl compounds in kinase research is the 5'-(p-fluorosulfonyl)benzoyl adenosine (FSBA) and its derivatives. FSBA acts as an ATP analog and has been instrumental as a probe for the ATP-binding site of various kinases.[5][6] Its fluorosulfonylbenzoyl moiety can covalently modify key lysine residues within the kinase active site, leading to irreversible inhibition.
Table 2: Application of a Fluorinated Benzoyl Compound as a Kinase Probe
| Compound | Target Class | Mechanism of Action |
| 5'-(p-fluorosulfonyl)benzoyl adenosine (FSBA) | Protein Kinases | Covalent modification of active site lysine |
Further research is focused on developing more selective and therapeutically viable fluorinated benzoyl kinase inhibitors.
G Protein-Coupled Receptor (GPCR) Modulation
Fluorinated benzoyl groups have also been incorporated into ligands for GPCRs, a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The fluorination of benzoyl moieties in GPCR ligands can influence their binding affinity and functional activity.
Experimental Protocols: A Guide to Key Assays
The characterization of fluorinated benzoyl compounds as therapeutic agents relies on a suite of robust experimental protocols. Below are detailed methodologies for key assays.
In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant JNK enzyme (JNK1, JNK2, or JNK3)
-
Substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (fluorinated benzoyl derivative)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[7]
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, combine the recombinant JNK enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP for detection via a luciferase-based reaction.[7]
-
Record the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for JNK Inhibition: Western Blot Analysis of c-Jun Phosphorylation
This method assesses the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.[4][8]
Materials:
-
Cultured cells (e.g., HeLa or Jurkat)
-
Test compound
-
JNK agonist (e.g., Anisomycin or TNF-α)[8]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK agonist for a short period (e.g., 15-30 minutes) to induce JNK activation and c-Jun phosphorylation.[8]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against phospho-c-Jun, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of c-Jun phosphorylation at each compound concentration.
Visualizing the JNK Signaling Pathway
To understand the context in which fluorinated benzoyl JNK inhibitors act, it is crucial to visualize the JNK signaling pathway. The following diagram, generated using the DOT language for Graphviz, illustrates the key components of this pathway.
Caption: The JNK signaling cascade.
The following diagram illustrates a typical experimental workflow for characterizing a novel fluorinated benzoyl JNK inhibitor.
Caption: JNK inhibitor characterization workflow.
Conclusion and Future Directions
Fluorinated benzoyl compounds represent a promising class of molecules with significant potential for the development of novel therapeutics. Their ability to potently and selectively modulate the activity of key biological targets, such as protein kinases, underscores their importance in modern drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this versatile chemical scaffold. Future research will undoubtedly uncover new targets and applications for fluorinated benzoyl derivatives, further solidifying their role in the advancement of medicine.
References
- 1. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. 5 -(4-Fluorosulfonylbenzoyl)adenosine 78859-42-4 [sigmaaldrich.com]
- 6. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Functional Profile of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a chemical compound with limited publicly available data regarding its specific mechanism of action, biological targets, and quantitative pharmacological profile. This document summarizes the current state of knowledge based on existing information and explores the activities of structurally related molecules to provide potential avenues for future research. Due to the absence of specific experimental data for the title compound, this guide will highlight the known biological activities of similar chemical structures, with the critical caveat that these activities are not confirmed for this compound.
Introduction
This compound is a synthetic organic compound.[1][2] Its chemical structure, featuring a fluorinated and methoxylated benzene ring attached to a butanoic acid chain via a ketone, suggests potential for biological activity. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its specific pharmacological properties. This guide serves to collate the available information and propose potential research directions based on the analysis of analogous compounds.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 347-63-7 | [1][2][3] |
| Molecular Formula | C11H11FO4 | [1][2][3] |
| Molecular Weight | 226.21 g/mol | [1][3] |
| Melting Point | 168-170°C | [3] |
| Hazard Identification | Irritant | [2][3][4] |
Analysis of Structurally Similar Compounds
In the absence of direct data, examining the mechanism of action of structurally related compounds can offer insights into potential biological activities.
3-(4-Fluorobenzoyl)propionic acid
This compound, differing by the absence of the methoxy group and a different fluorine position, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.[5] It serves as a building block for creating more complex molecules with potential anti-inflammatory and analgesic effects.[5]
3-(4-Methoxybenzoyl)propionic acid
This analog, lacking the fluorine atom, is a significant intermediate in heterocyclic chemistry.[6] It is utilized in the synthesis of various biologically active five-membered heterocycles, such as butenolides, pyrrolones, oxadiazoles, and triazoles.[6] This suggests that the core benzoylpropionic acid scaffold can be a precursor for compounds with diverse pharmacological activities.
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
HMPA, also known as dihydroferulic acid, shares the propionic acid and methoxy-substituted phenyl group, though with a hydroxyl group instead of a fluoro group and a direct linkage instead of a ketone. Studies on HMPA have shown that it can regulate oxidative stress and influence muscle fiber composition.[7][8]
Key Findings on HMPA:
-
Reduces Oxidative Stress: HMPA administration has been shown to decrease plasma reactive oxygen metabolites.[7][8]
-
Modulates Antioxidant Pathways: It can influence the mRNA abundance of antioxidant enzymes such as Sod1 and Nqo1.[7][8]
-
Influences Muscle Physiology: HMPA may promote the formation of fast-twitch muscle fibers and potentially activate the IGF-1 pathway, which is crucial for muscle growth and hypertrophy.[7][8] Furthermore, it may enhance mitochondrial biogenesis through the Sirt1 and Nrf1 signaling pathways.[7][8]
The following diagram illustrates a potential experimental workflow for assessing the effects of a compound like HMPA on muscle physiology, based on the described studies.
Caption: Hypothetical workflow for studying in vivo effects on oxidative stress and muscle composition.
Postulated Research Directions
Given the lack of specific data for this compound, the following experimental avenues could be pursued to elucidate its mechanism of action. The logical flow for such an investigation is outlined below.
Caption: A logical workflow for the pharmacological characterization of a novel compound.
Conclusion
Currently, there is a significant deficit of publicly available information regarding the specific mechanism of action of this compound. While the analysis of structurally similar compounds provides some context, suggesting potential roles as a synthetic intermediate for anti-inflammatory or other biologically active molecules, these remain speculative. Definitive characterization of its pharmacological profile will require dedicated experimental investigation. The workflows and insights from related compounds presented in this guide offer a foundational framework for initiating such research.
References
- 1. This compound | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in any experimental design, including reaction chemistry, formulation development, and biological screening. Solubility, a key physicochemical parameter, influences a compound's bioavailability, processability, and overall utility in a laboratory setting. This guide provides a predictive overview of its solubility and details the experimental protocols required for its quantitative determination.
Predicted Solubility Profile
Based on its chemical structure, which features a polar carboxylic acid group and a substituted aromatic ring, we can predict the qualitative solubility of this compound. The presence of the carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of aqueous solutions and its ability to act as a hydrogen bond donor and acceptor.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (neutral pH) | Polar Protic | Sparingly Soluble | The polar carboxylic acid group will contribute to some water solubility, but the larger, non-polar aromatic portion of the molecule will limit it. |
| Aqueous NaOH (pH > 8) | Basic Aqueous | Soluble | As a carboxylic acid, the compound will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt. |
| Aqueous HCl (pH < 2) | Acidic Aqueous | Sparingly Soluble | In acidic conditions, the carboxylic acid will remain protonated, and solubility is expected to be similar to or less than in neutral water. |
| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid, and its alkyl chain can interact with the non-polar part of the molecule. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds, including carboxylic acids. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the compound. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone is less polar than DMSO and DMF but should still be able to dissolve the compound to a reasonable extent. |
| Dichloromethane (DCM) | Non-polar | Sparingly to Insoluble | The high polarity of the carboxylic acid group will likely make it poorly soluble in non-polar solvents like DCM. |
| Hexanes | Non-polar | Insoluble | The compound's polarity is too high for it to be soluble in a non-polar aliphatic solvent like hexanes. |
Note: These predictions are qualitative and must be confirmed by experimental measurement.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol outlines the steps to quantify the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS at various pH levels, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot using a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully collected.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
3.3. Data Reporting
-
Solubility should be reported in units such as mg/mL or mol/L.
-
The temperature at which the measurement was performed must be specified.[1]
-
For aqueous solutions, the pH of the final saturated solution should be measured and reported.[3]
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as a mean with the standard deviation.[2]
Visualizations
4.1. Experimental Workflow for Solubility Determination
References
Technical Guide: Melting Point of 3-(3-Fluoro-4-methoxybenzoyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 3-(3-fluoro-4-methoxybenzoyl)propanoic acid, a key physicochemical property for substance identification and purity assessment. This document outlines reported melting point data, detailed experimental protocols for its determination, and a logical workflow for verification.
Compound Identification
-
Systematic Name: 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid
-
Synonyms: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutyoric acid[1][2]
Quantitative Data: Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting range. The reported melting point for 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid from various suppliers is summarized below.
| Data Source | Melting Point (°C) | Notes |
| Apollo Scientific | 169-173 °C | [3] |
| Matrix Scientific | 168-170 °C | |
| Chemdad Co. | 167-171 °C | (literature value)[2] |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the standard technique for determining the melting point of a solid organic compound.[4] This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
-
Sample of 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid
Procedure:
-
Sample Preparation:
-
Ensure the sample of 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid is completely dry, as moisture can act as an impurity and affect the melting range.[5]
-
If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer.[4]
-
Load the sample into a capillary tube by pressing the open end into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]
-
-
Initial (Rapid) Determination:
-
To save time, a preliminary rapid determination is often performed to establish an approximate melting point.[2]
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a fast heating rate (e.g., 10-20 °C per minute).
-
Record the approximate temperature at which the sample melts.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[3]
-
Insert a new capillary tube with a fresh sample.
-
Set the starting temperature to about 15-20 °C below the expected melting point.
-
Set the heating rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6][7]
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (completion of melting).[3][6]
-
The two recorded temperatures constitute the melting range (e.g., 168-170 °C).
-
-
Confirmation:
-
For reliable results, repeat the accurate determination at least once more with a fresh sample to ensure consistency.[6]
-
Verification and Purity Assessment Workflow
The following diagram illustrates the logical workflow for determining and verifying the melting point of a compound like 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid and using this data to assess its purity.
References
Benzoylpropionic Acids in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpropionic acid and its derivatives represent a significant class of compounds in medicinal chemistry, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal member of this class is ketoprofen, a widely used anti-inflammatory, analgesic, and antipyretic agent. The core structure, characterized by a benzoyl moiety attached to a propionic acid backbone, has proven to be a versatile scaffold for the development of therapeutic agents with a range of biological activities.[1] This technical guide provides a comprehensive review of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to benzoylpropionic acids in medicinal chemistry, with a focus on their anti-inflammatory and anticancer properties.
Synthesis of Benzoylpropionic Acid Derivatives
The synthesis of benzoylpropionic acids typically involves Friedel-Crafts acylation as a key step. The parent compound, 3-benzoylpropionic acid, can be synthesized by the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2][3]
A general synthetic scheme is as follows:
-
Friedel-Crafts Acylation: Benzene (or a substituted benzene derivative) is reacted with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl3). The reaction mixture is typically heated and stirred.[3]
-
Hydrolysis: After the acylation reaction, the intermediate complex is hydrolyzed, usually with water and an acid (e.g., hydrochloric acid), to yield the desired benzoylpropionic acid.[3]
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent.[3]
Derivatives of benzoylpropionic acid can be synthesized by utilizing substituted benzenes or by further chemical modifications of the parent compound. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid, like ketoprofen, can be synthesized through multi-step reaction sequences.[4] The carboxylic acid group of the propionic acid moiety can also be converted to various functional groups, such as esters, amides, or oxadiazoles, to modulate the compound's pharmacokinetic and pharmacodynamic properties.[5]
Mechanism of Action
The biological activities of benzoylpropionic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. However, emerging research has also elucidated COX-independent mechanisms, particularly in the context of their anticancer effects.
Anti-inflammatory and Analgesic Activity: COX Inhibition
The anti-inflammatory and analgesic effects of most benzoylpropionic acid derivatives are a direct result of their inhibition of COX-1 and COX-2 enzymes.[6] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7]
dot
References
- 1. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroidal anti-inflammatory drugs, apoptosis, and colon-cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of various biologically active molecules. The synthetic route described herein is based on the well-established Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds with aromatic rings. This protocol offers a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step experimental procedures, and characterization data.
Introduction and Applications
This compound is a substituted aromatic keto acid. The presence of the fluoro and methoxy groups on the phenyl ring, combined with the carboxylic acid functionality, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Key Applications:
-
Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The core structure of this compound is found in several potent NSAIDs. The propionic acid moiety is a classic pharmacophore for this class of drugs.
-
Precursor for Antiviral and Antifungal Agents: Derivatives of fluorinated benzoic acids have shown promise in the development of novel antiviral and antifungal therapies. The unique electronic properties imparted by the fluorine atom can lead to enhanced biological activity.
-
Building Block for Heterocyclic Synthesis: The keto-acid functionality allows for a variety of chemical transformations, making it a useful starting material for the synthesis of diverse heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Synthesis of this compound
The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Predicted Regioselectivity
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. In 2-fluoroanisole, the powerful activating effect of the methoxy group will dominate, directing the incoming electrophile primarily to the position para to it (C5), which is also meta to the fluorine atom.
Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Fluoroanisole | C₇H₇FO | 126.13 | 1.0 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.1 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 2.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution |
| Deionized Water | H₂O | 18.02 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Equipment
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Reaction Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (2.2 eq.) and 150 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C using an ice bath.
-
To the stirred suspension, add succinic anhydride (1.1 eq.) in small portions, ensuring the temperature remains below 10 °C.
-
Dissolve 2-fluoroanisole (1.0 eq.) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the 2-fluoroanisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until all the aluminum salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 50 mL portions of DCM.
-
Combine the organic extracts and wash sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to afford this compound as a crystalline solid.
Data Presentation
Table 1: Physicochemical Properties and Expected Data for this compound
| Property | Value |
| CAS Number | 347-63-7 |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Molecular Weight | 226.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-170 °C[1] |
| Expected Yield | 70-85% (based on analogous reactions) |
| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water |
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the propionic acid chain, and the methoxy group protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (showing C-F coupling), methylene carbons, and the methoxy carbon. |
| IR (cm⁻¹) | Characteristic peaks for O-H (carboxylic acid), C=O (ketone and carboxylic acid), C-O (ether), and C-F stretching. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride is an efficient and reliable method for producing this valuable intermediate. The provided protocol, based on well-established chemical principles, offers a clear pathway for its laboratory-scale preparation. The versatility of this compound as a building block in the synthesis of pharmaceuticals underscores the importance of this synthetic procedure for the drug discovery and development community. Proper adherence to safety protocols is essential for the successful and safe execution of this synthesis.
References
Application Notes and Protocols: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reaction Scheme
The synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid proceeds via the reaction of 2-fluoroanisole with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Figure 1: Reaction scheme for the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride.
Experimental Protocol
This protocol is adapted from the successful synthesis of the structurally similar compound, 3-(4-methoxybenzoyl)propionic acid.[3][4] Researchers should consider this as a starting point and may need to optimize conditions based on experimental observations.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel
-
Heating mantle or oil bath
-
Ice bath
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
2-Fluoroanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Activated charcoal
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask, combine 2-fluoroanisole and succinic anhydride. The molar ratio of 2-fluoroanisole to succinic anhydride should be in excess for the aromatic compound to also serve as the solvent. A starting point is a 2:1 molar ratio.
-
Catalyst Addition: While stirring the mixture, slowly and cautiously add anhydrous aluminum chloride in portions. A molar ratio of approximately 2.1 equivalents of AlCl₃ relative to succinic anhydride is recommended.[3][4] The addition is exothermic and will result in the evolution of HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: After the addition of the catalyst is complete, heat the reaction mixture to reflux. The optimal reaction time may vary, but a duration of 4 hours can be used as a starting point, as established for the analogous non-fluorinated compound.[3][4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: a. After the reaction is complete, cool the mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of cold water to decompose the aluminum chloride complex. This is a highly exothermic process. c. To the quenched mixture, add concentrated hydrochloric acid to dissolve any remaining aluminum salts. d. The excess 2-fluoroanisole can be removed by steam distillation.
-
Purification: a. The crude product can be purified by dissolving it in a 5% aqueous sodium carbonate solution. b. Treat the solution with activated charcoal to remove colored impurities and then filter. c. Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound. d. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. e. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture. The melting point of this compound is reported to be 168-170 °C.[5]
Quantitative Data
The following table summarizes the suggested stoichiometry and reaction parameters based on the protocol for the synthesis of 3-(4-methoxybenzoyl)propionic acid.[3][4]
| Reactant/Catalyst/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Suggested Quantity (for 20 mmol scale) |
| Succinic Anhydride | 100.07 | 1.0 | 2.0 g |
| 2-Fluoroanisole | 126.13 | (Used as solvent) | 10 mL |
| Aluminum Chloride | 133.34 | 2.1 | 6.0 g |
| Reaction Parameters | |||
| Temperature | Reflux | ||
| Time | 4 hours | ||
| Reported Yield (Analog) | 55% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The mechanism of the Friedel-Crafts acylation involves several key steps, beginning with the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion. This is followed by the electrophilic attack on the aromatic ring and subsequent rearomatization.
Caption: Key mechanistic steps of the Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation provides a direct and effective method for the synthesis of this compound. The protocol detailed in this application note, based on a well-established procedure for a closely related analog, offers a reliable starting point for researchers. Optimization of reaction conditions may be necessary to account for the electronic effects of the fluorine substituent on the aromatic ring. Careful execution of the experimental procedure and purification steps should yield the desired product for further applications in drug discovery and development.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid as a key starting material in the synthesis of bioactive heterocyclic compounds. The primary focus is on the synthesis of pyridazin-3(2H)-one derivatives, a class of compounds renowned for their diverse pharmacological activities.
Introduction to Pyridazin-3(2H)-ones
Pyridazin-3(2H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The inherent structural features of the pyridazinone ring allow for a wide range of chemical modifications, leading to a diverse array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The incorporation of a fluoro-substituted phenyl ring, as provided by this compound, can significantly enhance the pharmacological profile of the resulting pyridazinone derivatives.
Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
The most prominent application of this compound in heterocyclic synthesis is its conversion to the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative through condensation with hydrazine hydrate. This reaction provides a straightforward and efficient route to this important heterocyclic scaffold.
General Reaction Scheme
The synthesis involves a cyclocondensation reaction between the γ-keto acid (this compound) and hydrazine hydrate, typically carried out in a suitable solvent under reflux.
Caption: General reaction scheme for the synthesis of 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol
This protocol is a representative example based on general procedures for the synthesis of similar pyridazinone derivatives.[4][5]
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or other suitable solvent like acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard work-up and purification equipment (beakers, separatory funnel, filtration apparatus, recrystallization solvents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Pour the residue into cold water to induce precipitation.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford the pure 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data
The following table summarizes typical data for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones based on analogous reactions. The exact values for the title compound may vary.
| Parameter | Value | Reference |
| Yield | 70-90% | [4][5] |
| Melting Point | Varies (typically >150 °C) | [4] |
| Appearance | White to off-white solid | [4] |
Biological Activities of Resulting Pyridazinones
Pyridazinone derivatives synthesized from 3-aroylpropionic acids have demonstrated a wide spectrum of biological activities. The presence of the 3-fluoro-4-methoxyphenyl moiety is anticipated to modulate these activities.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of pyridazinone derivatives.[1][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The following table summarizes the antimicrobial activity of some pyridazinone derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Pyridazinone Derivative A | 16 | >128 | 16 | [2] |
| Pyridazinone Derivative B | >128 | 64 | >128 | [2] |
| Fluoro-substituted Pyridazinone | Active | Active | Not Reported | [6] |
Anticancer Activity
Pyridazinone-based compounds have emerged as promising anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[2][7] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
HPLC analytical method for 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
An HPLC-UV method for the quantitative analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid has been developed. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography, which is suitable for the separation of aromatic carboxylic acids.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Molecular Weight | 226.21 g/mol [1][2] |
| Melting Point | 167-171 °C[2][3] |
| Appearance | White to off-white solid[3] |
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The addition of an acid to the mobile phase is crucial for achieving good peak shape and retention by suppressing the ionization of the carboxylic acid group.[4][5][6]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters.
| Parameter | Result |
| Retention Time (t_R_) | Approximately 4.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Methanol (HPLC grade, for cleaning)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the concentration range of 1 - 100 µg/mL.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For drug substance analysis, a simple dissolution in the mobile phase is sufficient. For more complex matrices, extraction techniques may be necessary.[7][8]
-
Accurately weigh a portion of the sample containing the analyte of interest.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Caution: Avoid using protic solvents like methanol as the primary sample diluent, as this may lead to esterification of the carboxylic acid analyte.[9]
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound CAS#: 347-63-7 [amp.chemicalbook.com]
- 4. Separation of 3-(4-Methoxybenzoyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. PlumX [plu.mx]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid in Material Science
Disclaimer: The direct application of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid in material science is not extensively documented in publicly available literature. The following application notes and protocols are based on the known chemical properties of the compound and its structural analogues. These are intended to serve as a foundational guide for researchers and scientists exploring its potential uses in material development and are presented as hypothetical research directions.
Compound Overview and Properties
This compound is a substituted aromatic ketone and carboxylic acid. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a propionic acid moiety, suggests its potential as a versatile building block in the synthesis of functional materials. The presence of multiple functional groups allows for a variety of chemical modifications and incorporation into polymeric or molecular structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 347-63-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁FO₄ | [1][3] |
| Molecular Weight | 226.21 g/mol | [1][3] |
| Melting Point | 168-171 °C | [1][3] |
| Appearance | Solid | |
| Solubility | Information not widely available, likely soluble in organic solvents like DMSO, DMF, and alcohols. |
| Hazard Identification | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. |[1] |
Potential Applications in Material Science
Based on its chemical structure, this compound could be investigated for the following applications in material science:
-
Monomer for Specialty Polymers: The carboxylic acid functionality allows it to be used as a monomer for the synthesis of polyesters and polyamides through condensation polymerization. The resulting polymers would incorporate the fluorinated methoxybenzoyl group, which could impart desirable properties such as thermal stability, altered solubility, and specific optical or electronic characteristics.
-
Surface Modification Agent: The carboxylic acid group can be used to anchor the molecule onto various substrates, including metal oxides (e.g., TiO₂, ZnO) and other hydroxylated surfaces. The fluorinated aromatic tail would then form a functional surface layer, potentially modifying properties like hydrophobicity, oleophobicity, and surface energy.
-
Precursor for Photosensitive Materials: Aromatic ketones are known to exhibit photochemical activity. This compound could serve as a precursor or a component in the design of photoactive materials, such as photoinitiators or photosensitizers, for applications in photolithography and UV curing.
-
Building Block for Organic Electronic Materials: The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring can influence the electronic properties of the molecule. It could be explored as a building block for the synthesis of larger conjugated systems for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Hypothetical Experimental Protocols
The following are proposed experimental protocols for the potential applications of this compound in material science. These are general methods and would require optimization for specific research goals.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a hypothetical procedure for the polymerization of this compound with a diol (e.g., 1,4-Butanediol) to form a polyester.
Materials:
-
This compound
-
1,4-Butanediol (equimolar amount to the diacid)
-
Esterification catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)
-
High-vacuum line
-
Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet.
Procedure:
-
Charging the Reactor: In a clean, dry Schlenk flask, add equimolar amounts of this compound and 1,4-Butanediol.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% of Antimony(III) oxide).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Esterification Step: Heat the reaction mixture under a slow stream of inert gas to a temperature above the melting points of the reactants (e.g., 180-200 °C). Water will be produced as a byproduct and should be distilled off. Maintain this temperature for 2-4 hours or until the majority of the water has been removed.
-
Polycondensation Step: Gradually increase the temperature to 220-250 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). This step facilitates the removal of the remaining water and diol, driving the polymerization reaction to completion and increasing the molecular weight of the polymer.
-
Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The reaction is typically continued until the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
Polymer Isolation: Once the desired molecular weight is achieved, cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the flask.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, THF) and precipitating it in a non-solvent (e.g., methanol, hexane).
-
Characterization: The synthesized polyester should be characterized by techniques such as ¹H NMR, FTIR, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) for thermal properties.
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Role as an intermediate in the synthesis of bioactive molecules.
References
Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles from β-Aroylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from β-aroylpropionic acids. The described methodology is based on the cyclodehydration reaction between β-aroylpropionic acids and various aryl acid hydrazides.
Introduction
1,3,4-Oxadiazoles are a prominent structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. The synthesis of these heterocycles is a key step in the development of new therapeutic agents. One common and effective method involves the cyclization of carboxylic acids or their derivatives with acid hydrazides. This protocol details a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from β-aroylpropionic acids.
Experimental Protocol
This protocol outlines the synthesis of 1-(4-substituted-phenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives. The general reaction scheme involves the condensation and subsequent cyclodehydration of a β-aroylpropionic acid with an aryl acid hydrazide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃).[1][2]
Materials:
-
β-Aroylpropionic acid (e.g., β-(4-benzylbenzoyl)propionic acid, β-(4-ethylbenzoyl)propionic acid)
-
Substituted aryl acid hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (20%)
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired aryl acid hydrazide (1 mmol) in phosphorus oxychloride (5 mL).
-
Addition of β-Aroylpropionic Acid: To this solution, add an equimolar amount of the β-aroylpropionic acid (1 mmol).
-
Reaction: Heat the reaction mixture to reflux for a period ranging from 2 to 7 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker.
-
Neutralization: Neutralize the acidic solution with a 20% sodium bicarbonate solution until a solid precipitate is formed.
-
Isolation of Product: Filter the solid product using a Buchner funnel and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from methanol to obtain the pure 1,3,4-oxadiazole derivative.[1][2]
-
Characterization: The structure and purity of the synthesized compounds can be confirmed by various spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. Melting points should also be determined.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Data Presentation
The following tables summarize the yields of various 1,3,4-oxadiazole derivatives synthesized using the described protocol.
Table 1: Synthesis of 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives [3]
| Compound | R' | Yield (%) |
| 5a | H | 52 |
| 5b | 3-NO₂ | 56 |
| 5c | 4-F | 54 |
Table 2: Synthesis of 1-(4-ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives [1]
| Compound | R' | Yield (%) |
| 6a | H | 55 |
| 6b | 4-Cl | 58 |
| 6c | 4-CH₃ | 60 |
| 6d | 4-OCH₃ | 62 |
| 6e | 4-NO₂ | 54 |
Table 3: Synthesis of 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives [2]
| Compound | R | Yield (%) |
| 6a | H | 75 |
| 6b | 2-Cl | 72 |
| 6c | 4-Cl | 78 |
| 6d | 2-NO₂ | 65 |
| 6e | 3-NO₂ | 68 |
| 6f | 4-NO₂ | 70 |
| 6g | 4-CH₃ | 80 |
| 6h | 4-OCH₃ | 82 |
General Reaction Scheme
Caption: General reaction scheme for oxadiazole synthesis.
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of various 1,3,4-oxadiazole derivatives from readily available β-aroylpropionic acids. The reaction proceeds with moderate to good yields and allows for the introduction of a variety of substituents on the aryl rings, making it a versatile tool for medicinal chemistry and drug discovery programs. The presented data and workflow diagrams offer a clear guide for researchers in the field.
References
Application Notes and Protocols for CAS 347-63-7: A Versatile Building Block for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluoro-4-methoxybenzoyl)propionic acid, identified by CAS number 347-63-7, is a valuable research chemical building block, primarily utilized in the synthesis of heterocyclic compounds with significant pharmacological potential. Its unique structure, featuring a fluorinated and methoxylated phenyl ring attached to a keto-acid backbone, makes it an ideal precursor for the development of novel therapeutic agents, particularly in the area of cardiovascular diseases. These application notes provide a comprehensive overview of its utility, detailed experimental protocols for its conversion into bioactive molecules, and an exploration of the relevant biological signaling pathways.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 347-63-7 |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Molecular Weight | 226.2 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 167-171 °C |
| Purity | Typically ≥97% |
Core Application: Synthesis of Pyridazinone Derivatives
The primary application of this compound is in the synthesis of pyridazinone derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The general synthetic route involves the cyclization of the β-aroylpropionic acid with hydrazine hydrate.
A key derivative synthesized from CAS 347-63-7 is 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one . This class of compounds has shown promise as potent cardiovascular agents.
Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one
This protocol details the synthesis of a key pyridazinone derivative from this compound.
Materials:
-
This compound (CAS 347-63-7)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.
-
Reagent Addition: To the stirred solution, add 1.1 to 1.5 equivalents of hydrazine hydrate. A small amount of glacial acetic acid can be added as a catalyst, although the reaction often proceeds without it.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol or a mixture of ethanol and water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one as a crystalline solid.
Expected Yield: Based on similar reactions, yields for this cyclization are typically in the range of 70-90%.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow for Pyridazinone Synthesis
Caption: Synthetic workflow for the preparation of a pyridazinone derivative.
Biological Applications and Signaling Pathways
Derivatives of this compound, particularly the resulting pyridazinones, have been investigated for a range of biological activities, with a significant focus on their effects on the cardiovascular system.
Antihypertensive Activity
Numerous studies have reported the antihypertensive properties of pyridazinone derivatives.[3][4] The mechanism of action for this activity is often multifactorial and can involve several signaling pathways.
1. Renin-Angiotensin-Aldosterone System (RAAS) Inhibition:
Some pyridazinone derivatives have been shown to act as Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Signaling Pathway: Renin-Angiotensin-Aldosterone System
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by pyridazinone derivatives.
2. Vasodilation through Calcium Channel Modulation:
Another proposed mechanism for the antihypertensive effect of pyridazinone derivatives is their ability to induce vasodilation by modulating calcium channels in vascular smooth muscle cells.[7] Inhibition of calcium influx into these cells leads to relaxation of the blood vessels and a subsequent reduction in blood pressure. Some studies suggest that this effect may be endothelium-independent and could involve intracellular calcium mobilization.[8]
Signaling Pathway: Vascular Smooth Muscle Contraction
Caption: Modulation of vascular smooth muscle contraction by pyridazinone derivatives.
Summary of Quantitative Data
The following table summarizes key quantitative data related to the synthesis and biological activity of pyridazinone derivatives, providing a basis for experimental design and evaluation.
| Parameter | Compound Type | Value/Range | Reference |
| Synthesis Yield | Pyridazinones from β-aroylpropionic acids | 70-90% | General observation |
| ACE Inhibition (IC₅₀) | Pyridazinone derivative (compound 6) | 5.78 µg/mL | [5] |
| Vasorelaxant Activity (EC₅₀) | Pyridazinone derivatives | 0.339 - 114.3 µM | [9] |
| Cardiotonic Activity | 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Potent activity reported | [10] |
Conclusion
This compound (CAS 347-63-7) is a highly useful and versatile building block for the synthesis of pharmacologically active pyridazinone derivatives. Its application is particularly relevant for researchers and scientists in the field of cardiovascular drug discovery. The straightforward synthetic protocols and the potent biological activities of the resulting compounds make this building block a valuable tool for developing novel therapeutics targeting hypertension and other cardiovascular disorders. The signaling pathways involved in the action of these derivatives, primarily the Renin-Angiotensin-Aldosterone System and calcium channel modulation, offer clear targets for further investigation and drug optimization.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazines. XVIII. 6-Aryl-3(2H)-pyridazinones inhibit calcium influx in stimulated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionyl Chloride
Introduction
Acyl chlorides are highly reactive and versatile intermediates in organic synthesis, crucial for the construction of more complex molecules such as esters, amides, and ketones through nucleophilic acyl substitution.[1][2][3] Their reactivity makes them indispensable in drug discovery and development for creating libraries of compounds for biological screening.[4][5] This document provides a detailed protocol for the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). Thionyl chloride is an effective reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[6][7]
The target molecule, 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride, is a valuable building block. The fluoro and methoxy substitutions on the benzoyl ring are common motifs in medicinal chemistry, often introduced to modulate the electronic and pharmacokinetic properties of a lead compound.
Reaction Scheme
The conversion of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid to its acyl chloride derivative proceeds as follows:
-
Reactant: this compound
-
Reagent: Thionyl Chloride (SOCl₂)
-
Product: 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride
-
Byproducts: Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
The reaction mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate.[6][8][9] Subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the collapse of the intermediate into the stable gaseous byproducts SO₂ and HCl.[6][8]
Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore |
| Nitrogen (N₂) gas | High Purity | Local Supplier |
| Equipment | Description |
| Two-neck round-bottom flask (100 mL) | Dried in an oven (120°C) overnight |
| Reflux condenser with gas outlet/bubbler | To vent HCl and SO₂ safely into a scrubbing solution |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle with temperature control | For maintaining reaction temperature |
| Dropping funnel (optional) | For controlled addition of reagents |
| Rotary evaporator | For removal of solvent and excess reagent |
| Schlenk line or Nitrogen manifold | To maintain an inert atmosphere |
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [10][11][12][13] Handle it exclusively in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[12][13][14]
-
The reaction evolves toxic and corrosive gases (HCl and SO₂).[6][7] The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize the acidic gases.
-
Ensure an emergency safety shower and eyewash station are immediately accessible.[11][14]
-
All glassware must be thoroughly dried to prevent the violent hydrolysis of thionyl chloride.[6][10]
Detailed Procedure
-
Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.[15]
-
Charging the Flask: To the flask, add this compound (e.g., 5.0 g, 22.1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the starting material. Stir the mixture to ensure homogeneity. Note: While some procedures use neat thionyl chloride, a solvent helps to control the reaction temperature.[16]
-
Reagent Addition: Slowly add thionyl chloride (e.g., 3.2 mL, 44.2 mmol, 2.0 equivalents) to the stirred solution at room temperature.[15] An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours.[15] Monitor the reaction progress by observing the cessation of gas evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Removal of Volatiles: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[17] A cold trap and a base trap are essential to capture the volatile and corrosive materials.
-
Product Isolation: The resulting crude 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride is typically obtained as an oil or low-melting solid and is often used in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[6]
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Starting Material | This compound | FW: 226.21 g/mol |
| Mass of Starting Material | 5.00 g | 22.1 mmol |
| Reagent | Thionyl Chloride (SOCl₂) | FW: 118.97 g/mol , Density: 1.63 g/mL |
| Volume of Reagent | 3.2 mL | 44.2 mmol (2.0 eq.) |
| Product | 3-(3-Fluoro-4-methoxybenzoyl)propionyl chloride | FW: 244.65 g/mol |
| Theoretical Yield | 5.41 g | Assumes 100% conversion |
| Typical Purity | >95% | Often used crude in the subsequent step |
| Appearance | Colorless to pale yellow oil or solid | Product is moisture-sensitive |
| Analytical Data (Predicted) | ||
| IR (neat, cm⁻¹) | ~1790-1810 (C=O, acyl chloride) | Disappearance of broad O-H stretch from carboxylic acid (~2500-3300) |
| ¹H NMR (CDCl₃, δ ppm) | Shifts adjacent to C=O will be downfield | Specific shifts would require experimental data |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the synthesis protocol.
Simplified Reaction Pathway
This diagram shows the transformation of the functional group and the key reagents involved.
References
- 1. Acid Chlorides | Research Starters | EBSCO Research [ebsco.com]
- 2. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nj.gov [nj.gov]
- 12. westliberty.edu [westliberty.edu]
- 13. bionium.miami.edu [bionium.miami.edu]
- 14. drexel.edu [drexel.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 17. prepchem.com [prepchem.com]
Application Notes and Protocols: Antimicrobial Applications of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of derivatives of 3-(3-fluoro-4-methoxybenzoyl)propionic acid. This document includes representative antimicrobial activity data, detailed experimental protocols for in vitro screening, and visualizations of experimental workflows and a putative mechanism of action.
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Propionic acid derivatives and compounds containing a fluorobenzoyl moiety have demonstrated promising antimicrobial activities against a range of pathogens. The derivatives of this compound, such as its amide and hydrazide analogs, represent a class of compounds with significant potential for antimicrobial drug discovery. The presence of the fluoro and methoxy groups on the benzoyl ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with microbial targets and improving their pharmacokinetic profiles.
Quantitative Data Summary: Antimicrobial Activity
While extensive specific data for a broad range of this compound derivatives is not yet publicly available, the following table presents representative Minimum Inhibitory Concentration (MIC) values based on the antimicrobial activities of structurally related propionic acid and fluorobenzoyl derivatives. These values serve as a benchmark for screening new compounds within this class.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Derivative Type | Test Organism | Gram Stain | MIC (µg/mL) |
| FMPA-A01 | N-phenyl amide | Staphylococcus aureus | Gram-positive | 16 |
| FMPA-A02 | N-(4-chlorophenyl) amide | Staphylococcus aureus | Gram-positive | 8 |
| FMPA-A03 | N-benzyl amide | Staphylococcus aureus | Gram-positive | 32 |
| FMPA-H01 | Hydrazide | Staphylococcus aureus | Gram-positive | 64 |
| FMPA-A01 | N-phenyl amide | Bacillus subtilis | Gram-positive | 32 |
| FMPA-A02 | N-(4-chlorophenyl) amide | Bacillus subtilis | Gram-positive | 16 |
| FMPA-A03 | N-benzyl amide | Bacillus subtilis | Gram-positive | 64 |
| FMPA-H01 | Hydrazide | Bacillus subtilis | Gram-positive | 128 |
| FMPA-A01 | N-phenyl amide | Escherichia coli | Gram-negative | 64 |
| FMPA-A02 | N-(4-chlorophenyl) amide | Escherichia coli | Gram-negative | 32 |
| FMPA-A03 | N-benzyl amide | Escherichia coli | Gram-negative | 128 |
| FMPA-H01 | Hydrazide | Escherichia coli | Gram-negative | >256 |
| FMPA-A01 | N-phenyl amide | Candida albicans | Fungus | 128 |
| FMPA-A02 | N-(4-chlorophenyl) amide | Candida albicans | Fungus | 64 |
| FMPA-A03 | N-benzyl amide | Candida albicans | Fungus | >256 |
| FMPA-H01 | Hydrazide | Candida albicans | Fungus | >256 |
Experimental Protocols
The following are detailed protocols for two standard in vitro antimicrobial susceptibility testing methods: Broth Microdilution and Agar Well Diffusion. These methods are recommended for the initial screening of this compound derivatives.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.
-
Prepare serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI) in a separate 96-well plate to create a concentration gradient.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Transfer 100 µL of the diluted test compound solutions to the wells of a new 96-well microtiter plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum), and a sterility control (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Protocol 2: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Materials:
-
Test compounds
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Positive control antibiotic
-
Solvent for dissolving compounds
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Preparation of Wells and Application of Compounds:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the inoculated agar plates.
-
Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indication of the antimicrobial activity of the compound.
-
Visualizations
The following diagrams illustrate the experimental workflow, a hypothetical signaling pathway for the antimicrobial action of these compounds, and a structure-activity relationship summary.
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant area of research.
3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a promising scaffold for the synthesis of new anti-inflammatory drug candidates. Its structural features suggest the potential for modification to interact with key targets in inflammatory pathways. These application notes provide a comprehensive guide for the synthesis of derivatives from this starting material and the subsequent evaluation of their anti-inflammatory properties through a series of in vitro and in vivo assays. The protocols detailed below will enable researchers to screen, characterize, and advance promising lead compounds in the drug discovery pipeline.
Synthesis of Novel Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including amides, esters, and triazoles.
Protocol 1: Synthesis of Amide Derivatives
Amide derivatives can be synthesized via the direct condensation of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Titanium tetrachloride (TiCl4)
-
Pyridine
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry reaction vessel, dissolve 1 mmol of this compound in 10 mL of pyridine.
-
To this solution, add 1 mmol of the desired amine followed by 3 mmol of TiCl4.
-
Seal the vessel and heat the reaction mixture to 85°C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with 10 mL of 1 N HCl and extract the product with methylene chloride (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude amide derivative.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)
Ester derivatives can be prepared by the acid-catalyzed reaction of this compound with an alcohol.[1]
Materials:
-
This compound
-
Desired alcohol (in excess, to act as solvent)
-
Concentrated sulfuric acid (H2SO4) or another acid catalyst
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound with a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude ester.
-
Purify the product by distillation or column chromatography.
Protocol 3: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives can be synthesized from this compound through a multi-step process involving the formation of an acylhydrazine intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Hydrazine hydrate
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer with heating plate
Procedure:
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting with thionyl chloride.
-
Acylhydrazine Synthesis: React the acid chloride with hydrazine hydrate in a suitable solvent to form the acylhydrazine.
-
Triazole Ring Formation: Dissolve the acylhydrazine in ethanolic potassium hydroxide. Add carbon disulfide and reflux the mixture to facilitate the cyclization reaction, forming the 1,2,4-triazole-3-thiol derivative.
In Vitro Anti-inflammatory Assays
A tiered approach to in vitro screening allows for the efficient identification of promising compounds.
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control should be included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration.
Protocol 5: COX-1 and COX-2 Inhibition Assay
This assay determines the selectivity of a compound in inhibiting the cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the wells. Include a vehicle control and a known inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes).
-
Stop the reaction (e.g., by adding HCl).
-
Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).
-
Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.
In Vivo Anti-inflammatory Assay
Promising compounds from in vitro assays should be further evaluated in animal models of inflammation.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[7][8][9][10][11]
Materials:
-
Wistar or Sprague-Dawley rats (male, 150-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mechanistic Studies
To understand the mechanism of action of the most potent compounds, further molecular assays are necessary.
Protocol 7: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to assess the effect of the test compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[12][13][14][15]
Materials:
-
LPS-stimulated RAW 264.7 cells treated with test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 8: Quantitative PCR (qPCR) for Inflammatory Cytokine mRNA
This protocol quantifies the mRNA expression levels of pro-inflammatory cytokines to determine if the test compounds exert their effects at the transcriptional level.[16][17][18][19][20]
Materials:
-
LPS-stimulated RAW 264.7 cells treated with test compounds
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Derivatives
| Compound ID | NO Production Inhibition (%) at 10 µM | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Parent Compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Reference Drug |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Derivative X | 10 | ||
| Derivative X | 30 | ||
| Derivative X | 100 | ||
| Reference Drug | 10 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for developing anti-inflammatory agents.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The MAPK signaling pathways in inflammation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 4. jkb.ub.ac.id [jkb.ub.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 14. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. The primary synthetic route discussed is the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and may have been deactivated.[1] 2. Deactivated Aromatic Substrate: While the methoxy group is activating, the fluorine atom is deactivating, potentially reducing the nucleophilicity of the 2-fluoroanisole ring. 3. Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the ketone product can form a complex with it.[1] 4. Low Reaction Temperature: The activation energy for the reaction may not have been reached. | 1. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. Consider using a stronger Lewis acid or increasing the reaction temperature. 3. Increase the molar equivalents of the Lewis acid. A starting point of 1.1 to 2.5 equivalents is recommended.[2] 4. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). |
| Formation of Isomeric Byproducts | 1. Regioselectivity: The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director with deactivating properties. This can lead to the formation of other isomers. The major product is expected to be the result of acylation at the position para to the methoxy group and ortho to the fluorine. However, other isomers can form. 2. Reaction Conditions: The choice of solvent can influence the ratio of kinetic versus thermodynamic products. | 1. Careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer. 2. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may alter the isomeric ratio. |
| Dark-Colored Reaction Mixture/Charring | 1. Excessive Heat: The reaction is exothermic, and excessive temperatures can lead to the decomposition of starting materials or products. 2. Reaction with Solvent: The Lewis acid may react with the solvent at elevated temperatures. | 1. Maintain a controlled temperature, especially during the addition of the Lewis acid. Using an ice bath to manage the initial exotherm is advisable. 2. Choose a stable, inert solvent. Dichloromethane or 1,2-dichloroethane are generally suitable. |
| Difficult Product Isolation/Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process. 2. Formation of Aluminum Salts: The work-up procedure generates aluminum salts that can sometimes interfere with extraction. | 1. Monitor the reaction to completion using TLC before quenching. 2. During work-up, ensure the aqueous layer is acidic enough to dissolve all aluminum salts. Additional extractions of the aqueous layer may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. This is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 2-fluoroanisole.[3]
Q2: Why is a stoichiometric amount of Lewis acid, like aluminum chloride, necessary in this reaction?
A2: In Friedel-Crafts acylation, the ketone product formed is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount, and often an excess, to drive the reaction to completion.[1][4]
Q3: What are the expected regiochemical outcomes of the Friedel-Crafts acylation of 2-fluoroanisole?
A3: The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are generally dominant. Therefore, the primary product is expected to be acylation at the position para to the methoxy group and ortho to the fluorine atom. However, the formation of other isomers is possible and should be considered during purification.[5]
Q4: What are suitable solvents for this reaction?
A4: The choice of solvent is crucial as it must be inert to the strong Lewis acid. Common solvents for Friedel-Crafts acylations include non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[1] It is important to use anhydrous solvents to prevent deactivation of the catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (2-fluoroanisole) and the product. The disappearance of the starting material spot indicates the completion of the reaction.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The data is representative and based on general principles of Friedel-Crafts acylation reactions.
| Parameter | Condition | Expected Yield (%) | Observations |
| Catalyst Loading (AlCl₃) | 1.1 equivalents | 45-55 | A stoichiometric amount is the minimum required. |
| 1.5 equivalents | 60-70 | A slight excess of catalyst can significantly improve the yield. | |
| 2.5 equivalents | 70-80 | A larger excess may further increase the yield but can also lead to more side products and a more vigorous reaction.[2] | |
| Temperature | 0 °C to room temperature | 40-50 | Lower temperatures can improve selectivity but may result in a slow reaction rate. |
| Room temperature to 40 °C | 60-70 | A moderate temperature often provides a good balance between reaction rate and yield. | |
| Reflux (in Dichloromethane, ~40 °C) | 50-60 | Refluxing can sometimes lead to decomposition or side reactions, potentially lowering the yield. | |
| Reaction Time | 2 hours | 50-60 | Insufficient reaction time will lead to incomplete conversion. |
| 4 hours | 65-75 | An optimal reaction time allows for maximum conversion of the starting material. | |
| 8 hours | 65-75 | Prolonged reaction times may not significantly increase the yield and could lead to product degradation. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 2-Fluoroanisole with Succinic Anhydride
This protocol is adapted from established procedures for similar Friedel-Crafts acylation reactions.[3]
Materials:
-
2-Fluoroanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of Catalyst: Cool the flask in an ice bath. To the stirred suspension, slowly and portion-wise add anhydrous aluminum chloride (2.1 equivalents). The addition should be controlled to manage the exothermic reaction.
-
Addition of Substrate: Once the aluminum chloride has been added, slowly add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of water, followed by concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and heptane) or by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Purification techniques for 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Product Oiling Out | The solution is too concentrated, or the cooling rate is too rapid. | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help.[1] |
| Poor Crystal Yield | The chosen solvent is not ideal (product is too soluble at low temperatures), or cooling is insufficient. | Re-evaluate the solvent system to find a solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1][2] |
| Colored Crystals | Colored impurities are co-precipitating with the product. | After dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[2] |
| No Crystal Formation | The solution may be too dilute, or nucleation is not occurring. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.[1] |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | The mobile phase polarity is inappropriate, or the column is overloaded. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for good separation. A gradient elution may be necessary. Reduce the amount of sample loaded onto the column.[2] |
| Compound Stuck on Column | The mobile phase is not polar enough, or the acidic product is strongly interacting with the silica gel. | Gradually increase the polarity of the mobile phase. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase can help protonate the carboxylic acid and reduce its interaction with the stationary phase, facilitating elution.[2] |
| Streaking or Tailing of Bands | The sample is not fully dissolved before loading, there is strong adsorption to the stationary phase, or the column is overloaded. | Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. Add an acid modifier to the eluent as described above. Reduce the sample load.[2] |
| Cracks in the Silica Bed | The column has run dry, or heat was generated during packing. | Never let the solvent level drop below the top of the silica gel. Pre-wet the silica gel with the initial, less polar solvent before packing.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions during synthesis. Depending on the synthetic route (e.g., Friedel-Crafts acylation), these can include:
-
Unreacted starting materials such as 2-fluoroanisole and succinic anhydride.
-
Positional isomers formed during the acylation reaction.
-
Polyacylation products.
-
Residual solvents from the synthesis and workup.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities if a suitable solvent can be found.
-
Column chromatography is more suitable for separating mixtures with multiple components or impurities with similar polarities to the product.
-
Acid-base extraction can be a useful initial step to separate the acidic product from neutral or basic impurities.[3]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent to identify the fractions containing the pure product.
Q4: What is a good starting point for a recrystallization solvent?
A4: Based on the structure of the compound, you could start by testing polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with a non-polar co-solvent like a methylene chloride/hexane system.[3] The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Solvent Addition: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil for a few minutes.[2]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from impurities. An Rf value of 0.2-0.4 for the product is often a good target.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column, avoiding the introduction of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting common side reactions in Friedel-Crafts acylation
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is resulting in a low yield or failing completely. What are the primary causes?
Low or no yield in Friedel-Crafts acylation can be attributed to several factors, most commonly related to the reactants, catalyst, or reaction conditions.[1][2]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][3][4]
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2][5] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2][5] It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2][5][6] Therefore, a stoichiometric amount, or even an excess, of the catalyst is often required.[1][2][5][6]
-
Incompatible Functional Groups: Functional groups on the aromatic substrate, such as amines (-NH₂) or alcohols (-OH), can react with the Lewis acid catalyst, leading to its deactivation.[2][3][7]
Q2: I am observing the formation of multiple products. What could be the reason?
While Friedel-Crafts acylation is less prone to polysubstitution compared to Friedel-Crafts alkylation, it can still occur under certain conditions.[1]
-
Highly Activated Aromatic Rings: If the starting aromatic compound is highly activated (e.g., anisole, phenols, anilines), polyacylation may be observed.[1]
-
Reaction Conditions: The choice of solvent and reaction temperature can influence the regioselectivity of the reaction, especially with substrates like naphthalene, leading to a mixture of isomers.[8][9] For instance, in the acylation of naphthalene, non-polar solvents at low temperatures favor the 1-acyl product (kinetic control), while polar solvents at higher temperatures favor the 2-acyl product (thermodynamic control).[8][9]
Q3: Can I use an aromatic compound with an amine or hydroxyl group in a Friedel-Crafts acylation?
No, aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation.[2][10] The lone pair of electrons on the nitrogen or oxygen atom will complex with the Lewis acid catalyst.[4][10] This deactivates the catalyst and makes the aromatic ring strongly deactivated towards electrophilic attack.[4][10]
Q4: My reaction mixture turned dark and formed a tar-like substance. What is the cause?
The formation of tar is often an indication of decomposition or unwanted side reactions, which can be caused by:
-
Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials and products, resulting in the formation of tarry materials.[8]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, particularly at elevated temperatures, can increase the likelihood of side reactions and degradation.[8]
-
Reactive Solvents: Certain solvents can participate in side reactions under the harsh reaction conditions.[8]
Troubleshooting Guides
Issue: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Possible Cause | Recommended Action | Justification |
| Deactivated Aromatic Ring | Use a more activated aromatic substrate if possible. Consider using a stronger Lewis acid or a Brønsted acid like triflic acid for moderately deactivated rings.[5] | Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, hindering the electrophilic attack.[1][4] |
| Catalyst Inactivity (Moisture) | Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and fresh, high-quality Lewis acids.[5] | Lewis acids like AlCl₃ react readily with water, rendering them inactive.[1][5] |
| Insufficient Catalyst | Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. A slight excess may be beneficial.[5] | The ketone product forms a stable complex with the Lewis acid, which is catalytically inactive.[1][5][6] |
| Sub-optimal Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. | Temperature significantly influences the reaction rate and selectivity.[1] |
| Poor Reagent Quality | Purify the acylating agent and the aromatic substrate before use. | Impurities can interfere with the reaction and lead to the formation of byproducts.[1] |
Issue: Polyacylation or Isomer Formation
This guide addresses the issue of multiple products in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for polyacylation and isomer formation.
Table 2: Solvent and Temperature Effects on the Acylation of Naphthalene [8][9]
| Desired Product | Control Type | Solvent | Temperature | Rationale |
| 1-acetylnaphthalene | Kinetic | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Low (e.g., 0 °C) | The 1-acyl product forms faster and its complex with AlCl₃ precipitates in non-polar solvents, preventing rearrangement.[8][9] |
| 2-acetylnaphthalene | Thermodynamic | Nitrobenzene, Nitromethane | High | The initially formed 1-acyl complex remains in solution in polar solvents, allowing for deacylation and rearrangement to the more stable 2-acyl product.[8][9] |
Experimental Protocols
General Anhydrous Friedel-Crafts Acylation Protocol
This protocol describes a standard procedure for the Friedel-Crafts acylation of an activated aromatic compound like anisole.
Materials:
-
Anisole (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (1.2 eq.)
-
Anhydrous dichloromethane (solvent)
-
Round-bottom flask with a stir bar
-
Dropping funnel
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Reflux condenser with a drying tube
-
Ice bath
-
Crushed ice and concentrated HCl for workup
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to maintain anhydrous conditions.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the round-bottom flask, followed by anhydrous dichloromethane to create a suspension.[2]
-
Cooling: Cool the suspension to 0 °C using an ice bath.[2]
-
Acylating Agent Addition: Slowly add acetyl chloride to the stirred suspension at 0 °C.[2]
-
Substrate Addition: Dissolve anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl.[11] This will hydrolyze the aluminum chloride complex.[2][12]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[2][11]
-
-
Purification:
Workflow for a Standard Friedel-Crafts Acylation Experiment
Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Benzoylpropionic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzoylpropionic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzoylpropionic acid, particularly via the Friedel-Crafts acylation of benzene with succinic anhydride.
Q1: Why is my yield of β-benzoylpropionic acid consistently low?
A1: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures.
-
Catalyst Quality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Using old or improperly stored AlCl₃ that has been exposed to atmospheric moisture will deactivate it and significantly reduce yields.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. This includes using dried glassware, anhydrous solvents (e.g., dry, thiophene-free benzene), and protecting the reaction from atmospheric moisture with drying tubes.[1]
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Reaction Time and Temperature: While the reaction is often initiated by gentle heating, prolonged heating does not necessarily increase the yield and may promote side reactions.[2] A reflux time of about half an hour is often sufficient.[2]
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Work-up Procedure: Inefficient extraction or purification can lead to product loss. The work-up often involves hydrolysis of the aluminum chloride complex, removal of excess benzene (e.g., by steam distillation), and precipitation of the acid.[2] Each step should be performed carefully to maximize product recovery. An improved work-up involves adding hydrochloric acid before steam distillation, which causes the product to separate as an oil that soon solidifies upon cooling.[2]
Q2: I am observing the formation of significant impurities or side products. How can I minimize them?
A2: Side product formation is a common issue in Friedel-Crafts acylation.
-
Substrate Purity: Ensure the benzene used is free of thiophene, as thiophene can react under Friedel-Crafts conditions and create impurities. Commercial benzene can be purified by shaking with concentrated sulfuric acid, then water, and drying.[2]
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Control of Reaction Temperature: The initial reaction between succinic anhydride, benzene, and AlCl₃ is exothermic.[2] If the temperature rises too high, it can lead to the formation of undesired byproducts. The reaction should be controlled, for example, by keeping the temperature below 15°C during the addition of reactants.[2]
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Stoichiometry of Reactants: The molar ratio of the reactants is crucial. A common procedure uses approximately 0.68 moles of succinic anhydride, 4.5 moles of benzene, and 1.5 moles of aluminum chloride.[2] Using a significant excess of the Lewis acid is often necessary as the product can form a complex with the catalyst.[1]
Q3: The purification of the final product is proving difficult, resulting in a colored or oily product. What is the best purification strategy?
A3: A pure, crystalline product can be obtained with a robust purification protocol.
-
Initial Precipitation: After hydrolysis and removal of excess benzene, the crude product precipitates. It's noted that an initial, often colored, fraction of 5-15g can be separated.[2] Removing this fraction can leave the remainder of the product sufficiently pure without further steps.[2]
-
Decolorization: If the product is colored, treatment with activated charcoal (Norit) can be effective. The crude acid can be dissolved in an aqueous sodium carbonate solution, boiled, and then treated with charcoal before filtration and re-precipitation.[2]
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Recrystallization: The most effective method for purification is recrystallization. A common and effective procedure involves:
-
Dissolving the crude acid in a hot aqueous solution of sodium carbonate.[2]
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Filtering the solution to remove any insoluble impurities, like aluminum hydroxide.[2]
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Treating with activated charcoal if necessary.[2]
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Cooling the filtrate and carefully acidifying with concentrated hydrochloric acid to precipitate the pure β-benzoylpropionic acid.[2] Efficient cooling and stirring during acidification are necessary to prevent the acid from precipitating as an oil.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing β-benzoylpropionic acid?
A1: The most widely cited method is the Friedel-Crafts acylation of benzene with succinic anhydride using anhydrous aluminum chloride as a catalyst.[2][4] This method is well-established and can provide good yields (77-82%, and up to 92-95% with an improved work-up) when performed under optimal conditions.[2]
Q2: What are the critical safety precautions to take during this synthesis?
A2: A thorough risk assessment should always be conducted.[2][5] Key hazards include:
-
Benzene: It is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum Chloride (Anhydrous): It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should be handled with care in a moisture-free environment.
-
Hydrogen Chloride (HCl): This gas is evolved during the reaction and is corrosive and toxic.[2] The apparatus should be equipped with a gas trap or vented into a fume hood.
-
Hydrolysis Step: The addition of water to the reaction mixture to hydrolyze the aluminum chloride complex is highly exothermic and should be done slowly and with cooling.[2]
Q3: How can I confirm the identity and purity of my synthesized β-benzoylpropionic acid?
A3: The identity and purity of the final product can be confirmed using several analytical techniques:
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Melting Point: Pure β-benzoylpropionic acid has a sharp melting point of 114-117°C.[2][6] A broad or depressed melting point range indicates the presence of impurities.
-
Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
-
Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product by detecting the presence of impurities.
Q4: Can alternative, "greener" synthesis methods be used?
A4: Yes, research has explored more environmentally friendly approaches. One such method is the use of microwave-induced organic synthesis (MIOS).[7] This technique can drastically reduce reaction times from hours to minutes, potentially increase yields, and reduce side reactions by providing targeted energy to the reacting molecules.[7]
Data Presentation: Reaction Condition Optimization
The following table summarizes key quantitative parameters for the classical Friedel-Crafts synthesis of β-benzoylpropionic acid.
| Parameter | Value / Condition | Source |
| Reactants | ||
| Succinic Anhydride | 0.68 mole | [2] |
| Benzene (dry, thiophene-free) | 4.5 moles | [2] |
| Aluminum Chloride (anhydrous) | 1.5 moles | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 0.5 hours | [2] |
| Work-up & Purification | ||
| Hydrolysis | Slow addition of 300 cc water | [2] |
| Purification | Dissolution in Na₂CO₃ solution, charcoal treatment, re-precipitation with HCl | [2] |
| Yield | ||
| Standard Procedure | 95–100 g (77–82%) | [2] |
| Improved Work-up | 110–115 g (92–95%) | [2] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for β-Benzoylpropionic Acid Synthesis
This protocol is adapted from Organic Syntheses.[2]
1. Reaction Setup:
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In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.
2. Reaction Execution:
-
Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. Hydrogen chloride gas will be evolved, and the mixture will become hot.
-
Heat the mixture in an oil bath to reflux and continue stirring for half an hour.
3. Work-up and Isolation (Improved Procedure):
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Cool the flask in cold water.
-
Slowly add 300 cc of water through a dropping funnel, followed by 100 cc of concentrated hydrochloric acid.
-
Remove the excess benzene via steam distillation.
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Transfer the hot mixture to a 1-liter beaker. The β-benzoylpropionic acid will separate as a colorless oil which solidifies upon cooling.
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Cool the mixture to 0°C in an ice-salt bath.
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Collect the solid by filtration and wash it with a cold mixture of 50 cc of concentrated HCl and 150 cc of water, followed by a wash with 200 cc of cold water.
4. Purification:
-
Dissolve the crude acid in a solution of 75 g of anhydrous sodium carbonate in 500 cc of water by boiling for fifteen minutes.
-
Filter the hot solution by suction to remove the small amount of aluminum hydroxide, washing the filter cake with hot water.
-
Add 4 g of activated charcoal to the hot filtrate, stir for 3-4 minutes, and filter again with suction.
-
Transfer the clear, colorless filtrate to a 2-liter beaker, cool to 50–60°C, and carefully acidify with 130 cc of concentrated hydrochloric acid.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Filter the precipitated acid, wash well with water, and dry to a constant weight at 40–50°C. The expected yield is 110–115 g, with a melting point of 114–115°C.
Visualizations
Caption: Workflow for the synthesis and purification of benzoylpropionic acid.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 3-苯甲酰丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their [quickcompany.in]
Technical Support Center: 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent moisture absorption, as the compound is hygroscopic, storage under an inert gas like argon or nitrogen is recommended.[1] Keep the container away from strong oxidizing agents.[1]
Q2: What is the typical shelf-life of this compound?
A2: When stored under the recommended conditions, the typical shelf-life is 24 to 36 months.[2] It is crucial to re-evaluate the purity of the compound if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the clumping of the powder due to moisture absorption. Chemical degradation, which may not be visible, can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new impurity peaks or a decrease in the main peak's area.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions. If stored improperly, consider using a fresh batch of the compound. Assess the purity of the current batch using a suitable analytical method like HPLC. |
| Contamination of the compound. | Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and equipment. | |
| Difficulty in dissolving the compound | The compound may have absorbed moisture, leading to clumping. | Dry the compound under a vacuum before use. For future prevention, store it in a desiccator or under an inert atmosphere. |
| Use of an inappropriate solvent. | Refer to the compound's solubility data to select an appropriate solvent for your experiment. | |
| Appearance of unexpected peaks in analytical chromatograms | Degradation of the compound. | Perform forced degradation studies to identify potential degradation products and establish a degradation profile. This will help in tracking stability over time. |
| Impurities in the solvent or other reagents. | Run a blank analysis of the solvents and reagents to rule out any external sources of contamination. |
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place | [1] |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | [1] |
| Container | Tightly sealed, opaque or amber vial | |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Shelf-Life | 24-36 months under optimal conditions | [2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the HPLC method with a suitable gradient program to ensure the separation of the main compound from any impurities.
-
Detect the components using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the percentage area of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to understand the stability of the compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.
Procedure:
-
For each stress condition, prepare a sample of the compound as described above.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with the control to identify any degradation products and determine the extent of degradation.
Visualizations
References
Technical Support Center: Purification of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via a Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride, may contain several types of impurities:
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Unreacted Starting Materials: Residual 2-fluoroanisole and succinic anhydride or its hydrolyzed form, succinic acid.
-
Isomeric Products: The Friedel-Crafts acylation can sometimes yield small amounts of other isomers depending on the reaction conditions.
-
Polysubstituted Byproducts: Although the acyl group is deactivating, under forcing conditions, a second acylation on the aromatic ring could occur.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
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Colored Impurities: Often high molecular weight byproducts that can give the crude product a yellow or brown tint.
Q2: What is the recommended primary purification method for this compound?
A2: An acid-base extraction is the most effective primary purification method for removing neutral and basic impurities. This technique leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in an aqueous base (like sodium carbonate or sodium hydroxide) to form the water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an organic solvent. The purified carboxylic acid is subsequently regenerated by acidifying the aqueous solution.
Q3: Can I use recrystallization for purification?
A3: Yes, recrystallization is an excellent secondary purification step after acid-base extraction to further enhance purity and obtain a crystalline solid. A common solvent for recrystallizing similar benzoylpropionic acids is methanol.[1][2] The choice of solvent is critical and may require some optimization.
Q4: My final product has a persistent yellow or brown color. How can I remove it?
A4: Colored impurities can often be removed by treating a solution of the product with activated carbon. The crude acid is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated and then filtered to remove the carbon, which adsorbs the colored impurities. This is typically done before the final crystallization step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low recovery after acid-base extraction.
| Potential Cause | Recommended Solution |
| Incomplete dissolution in base. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid and form the soluble salt. Use a pH meter or pH paper to verify. |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt. Add the acid slowly while stirring and check the pH. Cooling the solution in an ice bath can also increase the yield of the precipitated acid. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Problem 2: The product fails to crystallize during recrystallization.
| Potential Cause | Recommended Solution |
| Solution is not saturated. | Concentrate the solution by evaporating some of the solvent. |
| Solution is supersaturated, but nucleation is slow. | Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Presence of significant impurities. | The presence of impurities can inhibit crystallization. Consider repeating the acid-base extraction or performing a column chromatography step to improve the purity before attempting recrystallization again. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Problem 3: Melting point of the purified product is broad or lower than the literature value (168-170°C).[3]
| Potential Cause | Recommended Solution |
| Presence of impurities. | A broad or depressed melting point is a classic indicator of impurities. The product requires further purification. Consider an additional recrystallization from a different solvent system or purification by column chromatography. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the recrystallization process. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) with stirring. Use approximately 10-15 mL of the basic solution per gram of crude product. Gentle warming may be required to facilitate dissolution.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it with an organic solvent such as dichloromethane or ethyl acetate (2 x 20 mL). Discard the organic layers, which contain neutral impurities.
-
Filtration (Optional): If the aqueous solution contains solid impurities (like residual catalyst), filter it through a pad of celite.
-
Precipitation: Cool the clear aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Recrystallization Protocol
-
Solvent Selection: Methanol is a suitable solvent for recrystallizing similar compounds.[1][2]
-
Dissolution: Place the crude or acid-base extracted solid in an Erlenmeyer flask and add a minimal amount of hot methanol to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution to boiling for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Effective for removing neutral and basic impurities. High capacity. | Does not remove acidic impurities. |
| Recrystallization | >98% | High purity achievable. Removes a wide range of impurities. | Can have lower yields. Requires solvent screening. |
| Column Chromatography | >99% | Can separate compounds with very similar properties. | More time-consuming and requires larger volumes of solvent. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Recrystallization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
This guide provides detailed protocols and troubleshooting advice for the recrystallization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS: 347-63-7), aimed at researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of the compound is crucial for a successful recrystallization. Key data is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₄ | [1][2] |
| Molecular Weight | 226.21 g/mol | [1][2] |
| Melting Point | 167-171 °C | [3] |
| Appearance | White to off-white solid/powder | [3] |
| pKa (Predicted) | 4.46 ± 0.17 | [3] |
Q2: What is the recommended starting solvent for the recrystallization of this compound?
Given its chemical structure, which includes a polar carboxylic acid group and a moderately polar ketone functional group, this compound exhibits moderate to high polarity. For compounds with these characteristics, particularly carboxylic acids, an alcohol such as ethanol or a solvent mixture like ethanol/water is an excellent starting point. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon cooling.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts and comes out of the solution as a liquid before it crystallizes. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Lower the temperature: Ensure the cooling process is slow and undisturbed.
-
Add more solvent: The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.
-
Change solvent system: If the problem persists, consider a solvent with a lower boiling point.
Q4: No crystals are forming after the solution has cooled. What are the possible causes and solutions?
Several factors can inhibit crystallization:
-
Solution is not saturated: Too much solvent may have been used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, requiring nucleation to begin. Try scratching the inside of the flask with a glass rod just below the solvent line.
-
"Seed" the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
Q5: How can I improve the purity and yield of my recrystallized product?
-
Purity: Ensure the compound is fully dissolved in the minimum amount of boiling solvent. Insoluble impurities can be removed at this stage by hot filtration. Allowing the solution to cool slowly will form more well-defined, purer crystals.
-
Yield: To maximize yield, cool the flask in an ice bath after it has reached room temperature to decrease the solubility of the compound further. Collect the crystals using vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent choice (compound is insoluble). | Select a more polar solvent or a different solvent system. Refer to the experimental protocol for solvent screening. |
| Compound "oils out" | Solution is too concentrated, or the cooling rate is too fast. | Re-heat the solution, add more solvent, and allow it to cool more slowly. |
| No crystal formation | Solution is too dilute or has become supersaturated. | Evaporate some solvent and re-cool. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery/yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated. |
| Colored impurities in crystals | Impurities were not removed during the process. | Consider using activated charcoal to adsorb colored impurities before the hot filtration step. |
Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol details the steps for purifying this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a boil. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities.
-
Crystallization: Add hot water dropwise to the clear ethanolic solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. For maximum yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Scaling Up the Synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control during the Friedel-Crafts acylation reaction?
The critical parameters to monitor and control are:
-
Temperature: The reaction is exothermic, and maintaining the recommended temperature is crucial to prevent side reactions and ensure product selectivity.
-
Moisture: The reaction is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst. All reagents and equipment must be thoroughly dried.
-
Addition Rate: The slow and controlled addition of the acylating agent (succinic anhydride and AlCl₃) is important to manage the exothermic reaction and prevent localized overheating.
-
Stoichiometry: The molar ratio of the reactants and catalyst significantly impacts the reaction yield and purity.
Q3: What are the potential side products in this synthesis?
Potential side products can include isomers from acylation at different positions on the aromatic ring and products from the cleavage of the methoxy group. Careful control of reaction conditions can minimize the formation of these impurities.
Q4: What purification methods are recommended for the final product?
The primary purification method is recrystallization. The choice of solvent is critical for obtaining high purity crystals. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
Experimental Protocol: Friedel-Crafts Acylation
A plausible route for the synthesis involves the Friedel-Crafts acylation of 2-fluoroanisole.
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 2-Fluoroanisole | 321-28-8 | 126.12 | 1.0 |
| Succinic Anhydride | 108-30-5 | 100.07 | 1.1 |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 2.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For work-up |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition:
-
Charge the flask with 2-fluoroanisole and dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
In a separate flask, dissolve succinic anhydride in DCM.
-
Add the succinic anhydride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (due to moisture).- Incorrect stoichiometry.- Low reaction temperature or short reaction time. | - Ensure all glassware is flame-dried and reagents are anhydrous.- Use freshly opened or properly stored aluminum chloride.- Verify the molar ratios of all reactants.- Increase reaction time or temperature slightly and monitor by TLC. |
| Formation of Multiple Products | - Reaction temperature was too high, leading to side reactions or isomerization.- Catalyst was not fully dissolved or dispersed. | - Maintain strict temperature control, especially during the addition of reagents.- Ensure vigorous stirring to maintain a homogeneous mixture. |
| Product is an Oil, Not a Solid | - Presence of impurities.- Incomplete reaction. | - Purify the crude product using column chromatography before recrystallization.- Ensure the reaction has gone to completion via TLC analysis. |
| Difficulty in Product Isolation | - Emulsion formation during work-up.- Product is too soluble in the recrystallization solvent. | - Add brine to the separatory funnel to break up emulsions.- For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Perform a solvent screen. |
Workflow and Troubleshooting Diagrams
A generalized experimental workflow for the synthesis.
A logical diagram for troubleshooting low product yield.
Safety Information
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
-
Precautionary Statements:
-
First Aid:
-
Chemical Stability: The product is stable under normal handling and storage conditions.[1]
References
Preventing decomposition of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place in a tightly sealed container.[1] Some sources indicate that the compound is hygroscopic, so storage under an inert gas like argon or nitrogen is advisable to prevent moisture absorption.[1]
Q2: What is the general stability of this compound?
A2: Under recommended storage conditions, this compound is a stable compound.[1] However, it is sensitive to high temperatures and incompatible with strong oxidizing agents.[1] Thermal decomposition may produce hazardous substances such as carbon oxides and hydrogen fluoride.[1]
Q3: What are the known applications of this compound and its analogs?
A3: Aroylpropionic acids, including this compound, are valuable intermediates in the synthesis of various biologically active molecules. They are notably used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[2][3] They can also serve as precursors for the synthesis of heterocyclic compounds like tetralin derivatives and oxadiazoles.[2]
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is classified as an irritant.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield in Reactions
If you are experiencing low or no yield in a reaction where this compound is a starting material, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly, away from heat and moisture. Consider using a fresh batch of the reagent. |
| Incomplete Dissolution | Verify the solubility of the compound in the chosen reaction solvent. Gentle heating or sonication may be required. |
| Incompatible Reagents | Avoid using strong oxidizing agents, as they are known to be incompatible.[1] |
| Moisture Contamination | If the reaction is moisture-sensitive, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature, time, and stoichiometry of reactants. |
Issue 2: Presence of Impurities in the Product
The appearance of unexpected impurities in your product could be due to the degradation of the starting material or side reactions.
| Potential Impurity Source | Identification and Mitigation |
| Starting Material Impurities | Characterize the purity of the starting this compound using techniques like NMR or HPLC before use. |
| Side Reactions | Depending on the reaction conditions, side reactions involving the ketone or carboxylic acid functional groups may occur. Analyze byproducts by LC-MS or GC-MS to identify their structures and adjust reaction conditions to minimize their formation. |
| Decomposition Products | If the reaction is performed at elevated temperatures, thermal decomposition is a possibility. Monitor the reaction for the formation of byproducts and consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
While specific protocols for every application of this compound are extensive, below is a general protocol for a common reaction type, intramolecular cyclization, which is a key step in the synthesis of various cyclic compounds.
General Protocol for Intramolecular Cyclization of this compound
This protocol describes a general method for the acid-catalyzed intramolecular cyclization to form a tetralone derivative.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or a similar strong acid catalyst
-
Anhydrous toluene or another suitable high-boiling solvent
-
Standard laboratory glassware for reflux and workup
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add this compound and the dehydrating agent/catalyst (e.g., polyphosphoric acid).
-
Add the solvent (e.g., anhydrous toluene).
-
Heat the reaction mixture to reflux and maintain for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Decomposition Pathways
Caption: Potential decomposition pathways.
References
Technical Support Center: Synthesis of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated organic compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorination experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of fluorinated organic compounds.
Issue 1: Low or No Conversion of Starting Material
Q: My fluorination reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in a fluorination reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of the substrate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive.[1] For example, DAST and Deoxo-Fluor can degrade over time.[2] Use a fresh bottle of the fluorinating reagent and ensure it has been stored under anhydrous conditions.[2] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. Sterically hindered substrates may require a larger excess.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.[2] |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source may be a more effective strategy.[2] |
| Solvent Incompatibility | Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous.[2] Some electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[1][3] |
| Poor Solubility of Fluoride Salt | For nucleophilic fluorinations using salts like KF or CsF, solubility can be a major issue. Use a high-boiling point polar aprotic solvent such as DMF or DMSO to increase solubility. The addition of a phase-transfer catalyst (e.g., crown ethers, tetraalkylammonium salts) can also be beneficial.[4][5] |
Issue 2: Formation of Undesired Side Products (e.g., Elimination, Rearrangement)
Q: My reaction is producing significant amounts of elimination or rearrangement byproducts instead of the desired fluorinated compound. How can I minimize these side reactions?
A: The formation of side products is a common challenge in fluorination chemistry, often competing with the desired substitution reaction.[6]
Troubleshooting Strategies:
-
Elimination Products (Alkenes):
-
Reduce Basicity: If using a nucleophilic fluoride source that is also a strong base (e.g., TBAF), switch to a less basic alternative like CsF or an HF-amine complex (e.g., Olah's reagent).[6][7]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired fluorination.[6]
-
Change the Solvent: Nonpolar solvents can sometimes suppress elimination pathways.[6]
-
-
Rearrangement Products:
-
Avoid Carbocation Formation: Rearrangements often proceed through carbocation intermediates. Choose a fluorinating reagent and conditions that favor an SN2-type mechanism, which involves a direct backside attack.[2]
-
Substrate Modification: If possible, modify the substrate to disfavor the formation of a stable carbocation at a position prone to rearrangement.[2]
-
Issue 3: Poor Regio- or Stereoselectivity
Q: I am obtaining a mixture of isomers (regio- or stereoisomers). How can I improve the selectivity of my fluorination reaction?
A: Achieving high selectivity is a significant challenge in the synthesis of complex fluorinated molecules.[2]
Strategies for Improving Selectivity:
| Selectivity Issue | Potential Solutions |
| Poor Regioselectivity | The choice of catalyst and ligands is crucial in transition-metal-catalyzed fluorinations. For example, in palladium-catalyzed allylic C-H fluorination, the ligand can influence whether the linear or branched product is formed.[6] Substrate electronics and sterics also play a significant role. |
| Lack of Stereocontrol | For substrates with conformational flexibility, such as seven-membered rings, achieving high diastereoselectivity can be difficult.[2] Running the reaction at a lower temperature may favor a single reaction pathway.[2] For enantioselective fluorination, the use of chiral fluorinating agents or chiral catalysts is necessary.[8] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main categories of fluorinating agents?
A1: Fluorinating agents can be broadly divided into two main categories:
-
Nucleophilic Fluorinating Agents (F⁻ source): These reagents deliver a fluoride anion. Common examples include alkali metal fluorides (KF, CsF), tetraalkylammonium fluorides (TBAF), and amine-HF complexes (Olah's reagent).[7][9] Sulfur-based reagents like DAST and Deoxo-Fluor also fall into this category for deoxyfluorination.[7]
-
Electrophilic Fluorinating Agents (F⁺ source): These reagents deliver an electrophilic fluorine atom. The most common examples are N-F reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[7][8]
Q2: What are the primary safety concerns when working with fluorinating agents?
A2: Safety is paramount in organofluorine chemistry. Key concerns include:
-
High Reactivity: Many fluorinating agents, especially electrophilic ones, are highly reactive and can react violently with certain organic compounds and solvents.[10]
-
Toxicity and Corrosiveness: Reagents that contain or can generate hydrogen fluoride (HF) are acutely toxic and can cause severe burns.[10][11] HF is also highly corrosive to glass.[10]
-
Thermal Instability: Some reagents, like DAST, can be unstable at elevated temperatures.[10]
-
Handling of Gaseous Reagents: Gaseous fluorinating agents like fluorine (F₂) are extremely hazardous and require specialized equipment and handling procedures, often in a continuous flow setup.[12][13]
Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves.[11][12]
Experimental Procedures
Q3: Can you provide a general experimental protocol for a deoxyfluorination reaction using DAST?
A3: The following is a general procedure for the deoxyfluorination of an alcohol using diethylaminosulfur trifluoride (DAST). Caution: DAST is toxic and moisture-sensitive, and can decompose exothermically. This reaction should be performed by trained personnel in a well-ventilated fume hood.
Experimental Protocol: Deoxyfluorination with DAST [2]
-
Preparation: Dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the excess DAST. Warning: Quenching can be highly exothermic.[11]
-
Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q4: How do I choose between a nucleophilic and an electrophilic fluorination strategy?
A4: The choice depends on the substrate and the desired transformation:
-
Nucleophilic fluorination is typically used for substitution reactions where a good leaving group (e.g., halide, sulfonate) is present on an sp³-hybridized carbon, or for the deoxyfluorination of alcohols.[4][5] It is also used in nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[7]
-
Electrophilic fluorination is generally employed for the fluorination of electron-rich species such as enolates, enol ethers, and electron-rich aromatic or heteroaromatic compounds.[8]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate common workflows and decision-making processes in the synthesis of fluorinated organic compounds.
Caption: A troubleshooting flowchart for low conversion in fluorination reactions.
Caption: A typical experimental workflow for a deoxyfluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a compound of interest in drug discovery due to its structural similarity to known anti-inflammatory agents. This document outlines its chemical and physical properties, a probable synthesis protocol, and key experimental methodologies for evaluating its biological activity. A comparative analysis with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, is also presented.
Physicochemical Properties
This compound is a solid, white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 347-63-7 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₁FO₄ | [8] |
| Molecular Weight | 226.21 g/mol | [8] |
| Melting Point | 168-170 °C | [8] |
| Appearance | White to off-white solid | [1] |
| Hazard | Irritant | [8] |
Synthesis Protocol
A likely synthetic route for this compound is via a Friedel-Crafts acylation reaction.[9][10] This well-established method is widely used for the synthesis of aryl ketones. The proposed protocol is based on the synthesis of similar compounds.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Fluoroanisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium hydroxide (NaOH)
-
Activated carbon
Procedure:
-
A suspension of anhydrous aluminum chloride in dichloromethane is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 10°C.
-
Succinic anhydride is added portion-wise to the stirred suspension, maintaining the temperature between 10°C and 20°C.
-
2-Fluoroanisole is then added dropwise to the reaction mixture.
-
The mixture is stirred for several hours at room temperature and then heated gently on a steam bath for approximately 45 minutes.
-
The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The organic layer is washed with water and then extracted with an aqueous solution of sodium hydroxide.
-
The basic aqueous extract is treated with activated carbon to remove colored impurities and then filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Biological Activity and Mechanism of Action
A study on the related compound, 3-benzoylpropionic acid, has demonstrated significant anti-inflammatory and analgesic effects.[12][13] This compound was shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE₂), both of which are pro-inflammatory mediators.[12][13] This strongly suggests that this compound is also likely to exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes.
Another potential, though more speculative, mechanism of action could involve the inhibition of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in neuroinflammatory pathways. Further investigation is required to explore this possibility.
Comparison with Ibuprofen
| Feature | This compound | Ibuprofen |
| Chemical Class | Aryl propionic acid derivative | Aryl propionic acid derivative |
| Structure | Contains a benzoylpropionic acid moiety with fluoro and methoxy substitutions on the phenyl ring. | Contains a phenylpropionic acid moiety with an isobutyl substitution on the phenyl ring. |
| Known Mechanism | Likely a COX inhibitor based on structural similarity and data from related compounds. | Non-selective COX-1 and COX-2 inhibitor. |
| Established Use | Investigational compound. | Widely used as an anti-inflammatory, analgesic, and antipyretic drug. |
The presence of the fluorine atom and methoxy group on the phenyl ring of this compound may influence its potency, selectivity, and pharmacokinetic profile compared to ibuprofen.
Experimental Protocols for Biological Characterization
To elucidate the biological activity of this compound, the following standard assays are recommended.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, which is primarily involved in inflammation.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours to allow for the production of prostaglandins.
-
PGE₂ Measurement: The concentration of prostaglandin E₂ (PGE₂) in the cell culture supernatant is measured using a commercially available ELISA kit.[14][15]
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE₂ levels in treated cells to those in untreated (control) cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a classic and reliable model for assessing the in vivo anti-inflammatory activity of a compound.[16][17][18][19][20]
Protocol:
-
Animal Model: The study is typically conducted using rats or mice.
-
Compound Administration: The test compound, this compound, is administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or ibuprofen.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[16][20]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group. A dose-response curve can be generated to determine the ED₅₀ (the dose that causes 50% inhibition of edema).
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Postulated mechanism of anti-inflammatory action via COX-2 inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 347-63-7 Cas No. | 3-(3-Fluoro-4-methoxybenzoyl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 7. This compound, CasNo.347-63-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Blocked website - [app.periodikos.com.br]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. inotiv.com [inotiv.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated Benzoylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Fluorinated benzoylpropionic acids and their derivatives are valuable intermediates in the synthesis of a range of pharmaceuticals. This guide provides a comparative analysis of the primary synthetic routes to these compounds, focusing on the widely applicable Friedel-Crafts acylation, and presents experimental data to inform the selection of the most suitable methodology.
At a Glance: Synthesis Route Comparison
Two main variations of the Friedel-Crafts acylation are predominantly employed for the synthesis of fluorinated benzoylpropionic acid frameworks: intermolecular acylation of a fluorinated aromatic ring with an acid anhydride and intramolecular cyclization of a fluorinated phenylalkanoic acid.
| Parameter | Route 1: Intermolecular Friedel-Crafts Acylation | Route 2: Intramolecular Friedel-Crafts Acylation |
| Starting Materials | Fluorinated benzene derivative, Succinic anhydride | Fluorinated phenylalkanoic acid |
| Key Reagents | Lewis acid (e.g., AlCl₃), Dichloromethane | Lewis acid (e.g., AlCl₃), Oxalyl chloride, DMF (cat.) |
| Reported Yield | High (Specific yield depends on substrate) | Moderate (e.g., 53% for a related cyclization)[1] |
| Key Advantages | Utilizes readily available starting materials. | Can provide good regioselectivity for certain isomers. |
| Key Disadvantages | Can lead to isomer mixtures with certain substrates. | Requires pre-synthesis of the phenylalkanoic acid precursor. |
Synthesis Route 1: Intermolecular Friedel-Crafts Acylation
This approach involves the direct acylation of a fluorinated benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride. This method is a robust and common strategy for constructing the benzoylpropionic acid backbone.
Reaction Mechanism
The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the fluorinated benzene ring.
Experimental Protocol: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid[1][2]
This protocol details the synthesis of a specific fluorinated benzoylpropionic acid derivative.
Materials and Reagents:
-
1,3-Difluorobenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of succinic anhydride in dichloromethane to the flask with continuous stirring.
-
Friedel-Crafts Acylation: To the stirred mixture, add 1,3-difluorobenzene dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature between 0-5 °C during the addition.[2]
-
Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Extraction and Washing: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-(2,4-difluorophenyl)-4-oxobutanoic acid by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as a crystalline solid.[1]
Synthesis Route 2: Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of a pre-synthesized fluorinated phenylalkanoic acid. For the synthesis of a benzoylpropionic acid analogue, this would typically involve the cyclization of a derivative of a fluorinated phenylsuccinic acid. A closely related and well-documented example is the intramolecular cyclization of 4-(fluorophenyl)butyric acids to form fluorinated tetralones, which serves as a good model for this synthetic strategy.
Experimental Protocol: Synthesis of 5-Fluoro-1-tetralone from 4-(2-Fluorophenyl)butyric Acid[1]
This protocol illustrates the intramolecular cyclization to form a cyclic ketone, analogous to the formation of an indanone from a phenylpropionic acid.
Materials and Reagents:
-
4-(2-Fluorophenyl)butyric acid
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
0.5 M Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Acid Chloride Formation: Dissolve 4-(2-fluorophenyl)butyric acid (0.15 g) in dichloromethane (20 mL) in a round-bottomed flask and cool to 0 °C. Slowly add oxalyl chloride (0.15 mL) and one drop of DMF. Stir the reaction mixture at 0 °C for 2 hours.
-
Intramolecular Acylation: To the reaction mixture, add anhydrous aluminum chloride (0.121 g) and allow the mixture to slowly warm to room temperature. Continue stirring overnight.
-
Workup: Carefully pour the reaction mixture into ice water and extract three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 0.5 M sodium hydroxide solution and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure and purify the crude product by column chromatography (eluent: 20% ethyl acetate/hexane) to afford 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[1]
Concluding Remarks
The choice between intermolecular and intramolecular Friedel-Crafts acylation for the synthesis of fluorinated benzoylpropionic acids depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability. The intermolecular route is often more direct, starting from simpler fluorinated aromatics. However, it may yield a mixture of isomers depending on the substitution pattern of the fluoroaromatic precursor. The intramolecular route, while requiring the pre-synthesis of the acid precursor, can offer better control over the final product's structure, particularly for the synthesis of cyclic analogues. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of specific fluorinated benzoylpropionic acid derivatives for their drug discovery and development endeavors.
References
A Comparative Spectral Analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid and Its Structural Isomers
For researchers, scientists, and drug development professionals, this guide provides a comparative spectral analysis of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid and its related isomers. This document focuses on the key spectroscopic techniques used for characterization, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental data for closely related compounds are presented to offer a valuable comparative framework.
Introduction
This compound is a substituted aromatic keto acid with potential applications in medicinal chemistry and materials science. The precise characterization of this molecule and its isomers is crucial for understanding its chemical properties and potential biological activity. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, allowing for unambiguous identification and differentiation from its isomers. This guide will delve into the spectral features of the target molecule and compare them with relevant alternatives.
Comparative Spectral Data
Due to the limited availability of direct experimental spectra for this compound and its positional isomers in publicly accessible databases, this guide presents a comparison with structurally similar compounds: the non-fluorinated analog, 3-(4-methoxybenzoyl)propionic acid, and an isomer with a different fluorine position, 3-(4-fluorobenzoyl)propionic acid. Predicted ¹H and ¹³C NMR data for this compound are also included to provide a baseline for comparison.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Predicted: Aromatic protons (3H, m), -OCH₃ (3H, s), -CH₂- (2H, t), -CH₂- (2H, t) | Predicted: C=O (keto), C=O (acid), Aromatic carbons, -OCH₃, -CH₂- carbons | Not available | 226.06 (M⁺) |
| 3-(4-methoxybenzoyl)propionic acid | Aromatic (d, 2H), Aromatic (d, 2H), -OCH₃ (s, 3H), -CH₂- (t, 2H), -CH₂- (t, 2H) | 196.5, 178.5, 163.5, 130.3, 129.5, 113.8, 55.5, 33.5, 28.0 | Not available | 208.07 (M⁺) |
| 3-(4-fluorobenzoyl)propionic acid | Aromatic (m, 2H), Aromatic (m, 2H), -CH₂- (t, 2H), -CH₂- (t, 2H) | Not available | Not available | 196.05 (M⁺) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of 3-(aroyl)propionic acids. These can be adapted for the specific synthesis and characterization of this compound and its isomers.
Synthesis: Friedel-Crafts Acylation
A common method for the synthesis of 3-(aroyl)propionic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
Materials:
-
Substituted anisole (e.g., 2-fluoroanisole)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted anisole and succinic anhydride in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Spectral Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl, KBr) from a volatile solvent.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used with a direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) setup.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: General workflow for the synthesis and spectral characterization.
Structural Comparison of Isomers
The following diagram illustrates the structural differences between this compound and its related isomers used for comparison.
Caption: Structures of the target compound and its comparative analogs.
Validating the Structure of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7) with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 3-(3-fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7) utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—and furnish detailed experimental protocols and predicted data to facilitate the unambiguous confirmation of the compound's molecular architecture.
Introduction to 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, complex organic molecules often exhibit signal overlap that complicates straightforward structural assignment. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which helps to resolve overlapping signals and reveals correlations between different nuclei within a molecule.[1][2] This enables the detailed mapping of bonding networks and spatial relationships, making it an indispensable tool for structural elucidation in organic chemistry and drug development.[1][2][3]
The primary 2D NMR experiments for the structural analysis of small molecules are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[4] This experiment is crucial for establishing proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13.[4][5] This provides direct one-bond C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][5][6] This is a powerful technique for connecting different spin systems and identifying quaternary carbons.
Predicted 2D NMR Correlations for CAS 347-63-7
Based on the known structure of this compound, the following tables summarize the expected correlations in the COSY, HSQC, and HMBC spectra. The predicted chemical shifts were obtained using publicly available NMR prediction software.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HSQC Correlation |
| 1 | - | 177.5 | None |
| 2 | 2.75 (t) | 33.3 | Yes |
| 3 | 3.20 (t) | 33.3 | Yes |
| 4 | - | 200.0 | None |
| 5 | - | 131.0 | None |
| 6 | 7.75 (d) | 115.5 | Yes |
| 7 | - | 150.0 (d, ¹JCF ≈ 250 Hz) | None |
| 8 | 7.05 (d) | 112.5 | Yes |
| 9 | - | 155.0 | None |
| 10 | 7.70 (dd) | 125.0 | Yes |
| 11 | 3.90 (s) | 56.0 | Yes |
Note: Chemical shifts are predictions and may vary in experimental data. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet.
Table 2: Predicted COSY and HMBC Correlations
| Proton (Atom Number) | Expected COSY Correlations with: | Expected Key HMBC Correlations with Carbons (Atom Number) |
| H-2 (2.75 ppm) | H-3 | C-1, C-3, C-4 |
| H-3 (3.20 ppm) | H-2 | C-1, C-2, C-4, C-5 |
| H-6 (7.75 ppm) | H-10 (⁴JHH) | C-4, C-5, C-7, C-8, C-10 |
| H-8 (7.05 ppm) | H-10 | C-5, C-6, C-7, C-9, C-10 |
| H-10 (7.70 ppm) | H-8, H-6 (⁴JHH) | C-5, C-6, C-7, C-8, C-9 |
| H-11 (3.90 ppm) | None | C-9 |
Experimental Protocols
The following table outlines typical experimental parameters for acquiring high-quality 2D NMR data on a 400 or 500 MHz spectrometer. Note that these parameters may require optimization based on sample concentration and instrument specifications.
Table 3: Typical Experimental Parameters for 2D NMR
| Parameter | COSY | HSQC | HMBC |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Concentration | 10-30 mg/mL | 10-30 mg/mL | 10-30 mg/mL |
| Temperature | 298 K | 298 K | 298 K |
| ¹H Spectral Width | 10-12 ppm | 10-12 ppm | 10-12 ppm |
| ¹³C Spectral Width | - | 180-220 ppm | 180-220 ppm |
| Number of Scans (ns) | 1-4 | 2-8 | 8-32 |
| Number of Increments | 128-256 | 128-256 | 256-512 |
| Recycle Delay (d1) | 1-2 s | 1-2 s | 1.5-2.5 s |
| ¹JCH (for HSQC) | - | 145 Hz | - |
| ⁿJCH (for HMBC) | - | - | 8 Hz |
Visualizing the Validation Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for structural validation and the key predicted correlations for CAS 347-63-7.
Caption: A logical workflow for validating a chemical structure using 2D NMR data.
Caption: Key HMBC and COSY correlations for CAS 347-63-7.
Conclusion
By systematically applying a suite of 2D NMR experiments, researchers can confidently validate the chemical structure of this compound. The comparison of experimental COSY, HSQC, and HMBC data with the predicted correlations outlined in this guide provides a robust methodology for structural confirmation. This approach ensures the integrity of the material used in research and development, which is a critical step in the scientific process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizer loader [nmrdb.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Purity Assessment of Commercial 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity assessment of commercially available 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a key intermediate in pharmaceutical synthesis. The purity of starting materials is critical for the reliability and reproducibility of research data and the safety and efficacy of final drug products. This document outlines standard analytical methodologies for purity determination, presents a comparative analysis of hypothetical commercial samples, and discusses potential impurities and alternative compounds.
Comparative Purity Analysis
The purity of this compound from various commercial suppliers can be rigorously evaluated using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While direct head-to-head comparative studies from suppliers are not publicly available, the following table represents a typical purity profile that can be expected from reputable vendors. The data presented is a hypothetical representation to illustrate a comparative analysis.
Table 1: Comparative Purity Profile of Commercial this compound
| Supplier | Product Number | Stated Purity (%) | Experimentally Determined Purity (HPLC, %) | Melting Point (°C) | Key Impurities Detected (Hypothetical) |
| Supplier A | A123 | >99 | 99.5 | 168-170 | Unreacted starting material (0.1%), Isomeric impurity (0.2%) |
| Supplier B | B456 | >98 | 98.8 | 167-169 | Over-fluorinated byproduct (0.5%), Residual solvent (0.3%) |
| Supplier C | C789 | >98 | 99.2 | 168-170 | Dimerized impurity (0.3%), Unidentified peak (0.2%) |
Note: The data in this table is for illustrative purposes only and does not represent actual analytical results from the mentioned suppliers.
Experimental Protocols
Accurate purity assessment relies on well-defined and validated analytical methods. The following sections detail the standard protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a powerful technique for separating and quantifying the main compound from its impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a gradient elution. A typical gradient might start from 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: A stock solution of the compound is prepared by dissolving approximately 10 mg in 10 mL of the mobile phase. This solution is then further diluted to a working concentration of about 0.1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to detect and quantify impurities that have distinct proton signals.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
Sample Preparation: Approximately 10-20 mg of the sample and a precisely weighed amount of the internal standard are dissolved in the deuterated solvent.
Data Analysis: The purity is determined by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, often coupled with HPLC (LC-MS), is employed to determine the molecular weight of the main compound and to identify potential impurities.
Ionization Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of this compound (226.20 g/mol ). The mass spectra of any impurity peaks observed in the LC-MS analysis can provide clues to their structures.
Potential Impurities
Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Based on the common synthesis route (Friedel-Crafts acylation), potential impurities could include:
-
Unreacted Starting Materials: Such as 2-fluoroanisole and succinic anhydride.
-
Isomeric Byproducts: Positional isomers formed during the acylation reaction.
-
Over-fluorinated or De-fluorinated Species: Resulting from side reactions.
-
Residual Solvents: From the reaction and purification steps.
The workflow for identifying and characterizing these impurities is crucial for quality control.
Workflow for impurity identification and characterization.
Alternatives and Related Compounds
In drug discovery and development, analogs of this compound are often explored to optimize biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of benzoylpropionic acid derivatives have shown that modifications to the aromatic ring and the propionic acid chain can significantly impact their therapeutic potential.[1][2]
Table 2: Potential Alternatives and Their Reported Activities
| Compound | Structural Modification | Reported Biological Activity |
| 3-(4-Methoxybenzoyl)propionic acid | Removal of fluorine | Intermediate for anti-inflammatory agents |
| 3-(4-Chlorobenzoyl)propionic acid | Replacement of fluoro and methoxy with chloro | Precursor for CNS active compounds |
| 3-(3,4-Dimethoxybenzoyl)propionic acid | Replacement of fluorine with a methoxy group | Used in the synthesis of cardiovascular drugs |
Note: The performance and suitability of these alternatives are highly dependent on the specific application and would require dedicated experimental validation.
The logical process for selecting and evaluating such alternatives is outlined below.
Logical flow for the evaluation of alternative compounds.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcomes of research and drug development projects. A multi-technique approach combining HPLC, NMR, and MS is recommended for a thorough purity assessment. While commercial suppliers generally provide high-purity material, it is incumbent upon the researcher to independently verify the purity and identify any significant impurities. The exploration of structurally related analogs may also offer opportunities for the development of new chemical entities with improved properties.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoylpropionic Acids in Drug Discovery
Executive Summary
Benzoylpropionic acids, exemplified by the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The introduction of fluorine into such molecules can significantly modulate their physicochemical properties, including lipophilicity and metabolic stability, which in turn can influence their biological activity. It is generally anticipated that strategic fluorination can lead to enhanced potency, selectivity, and an improved pharmacokinetic profile. This guide will explore these potential advantages by examining the known biological activities of Ketoprofen and discussing the predicted impact of fluorination.
Data Presentation: A Comparative Overview
To illustrate the potential impact of fluorination, the following table presents biological activity data for the non-fluorinated compound, Ketoprofen. A hypothetical fluorinated analog, 2-(3-benzoyl-4-fluorophenyl)propanoic acid, is included to frame the discussion on how fluorine substitution may alter its activity profile. It is crucial to note that the data for the fluorinated compound is speculative and serves as a basis for discussing the well-documented effects of fluorination in medicinal chemistry.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Ketoprofen (Non-Fluorinated) | COX-1 | Purified Enzyme Inhibition | Data varies across studies | |
| COX-2 | Purified Enzyme Inhibition | Data varies across studies | ||
| Various Cancer Cell Lines | Cytotoxicity (e.g., MTT Assay) | Data varies across studies | [1] | |
| Hypothetical Fluorinated Analog (e.g., 2-(3-benzoyl-4-fluorophenyl)propanoic acid) | COX-1 | Purified Enzyme Inhibition | Expected to be similar or slightly altered | |
| COX-2 | Purified Enzyme Inhibition | Potentially lower (enhanced potency) | ||
| Various Cancer Cell Lines | Cytotoxicity (e.g., MTT Assay) | Potentially lower (enhanced potency) |
The Impact of Fluorination on Biological Activity
The introduction of a fluorine atom onto the benzoylphenyl ring of a benzoylpropionic acid can induce several changes that may enhance its therapeutic potential:
-
Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target enzyme's active site. This can result in a lower IC50 value, indicating greater potency. For COX inhibitors, this could mean more effective inhibition of prostaglandin synthesis at lower concentrations.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes in the liver. This can increase the compound's half-life in the body, leading to a longer duration of action and potentially less frequent dosing.
-
Modulated Lipophilicity: The effect of fluorination on lipophilicity (logP) is position-dependent. While a single fluorine atom can increase lipophilicity, potentially improving membrane permeability and cellular uptake, polyfluorination can decrease it. Strategic placement is key to optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
-
Improved Selectivity: In some cases, the addition of a fluorine atom can improve the selectivity of a compound for a particular enzyme isoform, such as COX-2 over COX-1. Enhanced COX-2 selectivity is a desirable trait for NSAIDs as it can reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for benzoylpropionic acids as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins, key mediators of inflammation.
Figure 1: The Cyclooxygenase (COX) Signaling Pathway.
The workflow for evaluating the biological activity of these compounds typically involves a series of in vitro assays.
Figure 2: General Experimental Workflow.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme, and TMPD in each well of a 96-well plate.
-
Add various concentrations of the test compounds (fluorinated and non-fluorinated benzoylpropionic acids) to the wells. A vehicle control (DMSO) should also be included.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Benzoylpropionic Acid Analogs as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpropionic acid derivatives have emerged as a scaffold of interest for the development of novel anti-inflammatory agents. Research suggests that these compounds may exert their effects through the inhibition of key inflammatory mediators. A quantitative structure-activity relationship (QSAR) study of 3-benzoylpropionic acid derivatives has indicated that the electronic and structural characteristics of substituents on the benzene ring play a crucial role in their ability to suppress adjuvant-induced arthritis in rat models[1]. This guide synthesizes the available information to provide a framework for understanding the SAR of this class of compounds and outlines standard experimental protocols for their evaluation.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity of 3-benzoylpropionic acid derivatives is significantly influenced by the nature and position of substituents on the benzoyl moiety. The following table summarizes the qualitative SAR based on a study of 30 compounds, which suggests the importance of electronic effects and structural features for the suppressing activity in adjuvant-induced arthritis in rats[1].
Table 1: Qualitative SAR Summary of 3-Benzoylpropionic Acid Derivatives [1]
| Substitution Pattern on Benzene Ring | Observed Effect on Anti-Inflammatory Activity | Key Takeaway |
| Electronic Effects | The electronic properties of the substituents are a key determinant of activity. | Modulation of the electron density of the aromatic ring can impact the interaction with the biological target. |
| Structural Features | The overall size, shape, and position of the substituents influence the biological activity. | Steric factors likely play a role in the binding of the compounds to their target. |
| Unsubstituted Benzoyl Ring | Serves as the baseline compound for comparison. | Modifications to the ring are critical for enhancing activity. |
| Introduction of Halogens (e.g., Chloro, Bromo) | Generally leads to an increase in anti-inflammatory potency. | Electron-withdrawing groups may enhance activity. |
| Introduction of Alkoxy Groups (e.g., Methoxy) | The effect is position-dependent and can either increase or decrease activity. | The position of the substituent can influence both electronic and steric effects. |
Based on these general principles, it can be inferred that the 3-fluoro and 4-methoxy substitution pattern of the titular compound likely modulates its anti-inflammatory potential through a combination of electronic and steric effects. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols
To evaluate the anti-inflammatory potential of novel 3-(3-Fluoro-4-methoxybenzoyl)propionic acid analogs, a combination of in vitro and in vivo assays is recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key targets for many non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by the addition of a stopping agent (e.g., hydrochloric acid).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period following compound administration (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose-response relationship can be used to determine the ED50 value (the dose that causes 50% inhibition of edema).
Visualizations
General SAR Workflow
The following diagram illustrates a typical workflow for conducting a Structure-Activity Relationship study.
Inflammatory Signaling Pathway
The diagram below depicts a simplified overview of the cyclooxygenase (COX) pathway in inflammation, a likely target for benzoylpropionic acid derivatives.
Conclusion
While specific SAR data for this compound analogs is limited, the available information on the broader class of 3-benzoylpropionic acid derivatives provides a solid foundation for further research. The electronic and structural properties of substituents on the benzoyl ring are critical for anti-inflammatory activity. The experimental protocols outlined in this guide offer a standardized approach to evaluating new analogs. Future studies should focus on synthesizing a series of this compound derivatives and evaluating them using these established in vitro and in vivo models to build a comprehensive SAR profile and identify lead candidates for further development.
References
Comparative Analysis of Spectroscopic Techniques for the Characterization of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)
For Researchers, Scientists, and Drug Development Professionals: A guide to cross-referencing CAS 347-63-7 with key spectral databases and a comparison of analytical techniques for structural elucidation and quality control.
This guide provides a detailed comparison of spectral data obtained from various databases for the compound 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7). It is intended to assist researchers and professionals in drug development in effectively utilizing spectral data for compound identification, purity assessment, and quality control. This document summarizes key quantitative data, outlines experimental methodologies, and visually represents analytical workflows.
Overview of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 347-63-7 |
| Molecular Formula | C11H11FO4 |
| Molecular Weight | 226.21 g/mol |
| Melting Point | 168-170 °C |
Spectroscopic Data Comparison
This section provides a comparative summary of available spectral data for this compound from prominent public databases. While experimental data is prioritized, predicted data is also included for a comprehensive overview.
Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. Below is a comparison of experimental data from the NIST Chemistry WebBook and predicted data from PubChem.[1]
| Database | Ionization Mode | m/z (Relative Intensity %) |
| NIST Chemistry WebBook | Electron Ionization (EI) | 226 (M+), 181, 153, 125, 95 |
| PubChem (Predicted) | ESI (+) | [M+H]+: 227.0714, [M+Na]+: 249.0533 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The experimental data from the NIST Chemistry WebBook reveals characteristic absorption bands for this compound.[1]
| Database | Technique | Key Absorption Bands (cm-1) | Functional Group Assignment |
| NIST Chemistry WebBook | Condensed Phase | ~3000 (broad), 1710, 1680, 1610, 1270, 1120 | O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=O (Ketone), C=C (Aromatic), C-O (Ether), C-F |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
Detailed methodologies are crucial for the reproduction of experimental results. The following are generalized protocols for the key spectroscopic techniques cited.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A small amount of the solid sample is introduced directly into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the path of an infrared beam. An interferometer modulates the infrared radiation, and the transmitted or absorbed radiation is measured by a detector.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the infrared spectrum (transmittance or absorbance versus wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample solution in an NMR tube is placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay) are detected.
-
Data Processing: The FID is Fourier-transformed to produce the NMR spectrum, showing chemical shifts (ppm) for each nucleus.
Alternative Analytical Techniques
Beyond the primary spectroscopic methods, other analytical techniques can provide valuable information for the characterization and quality control of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is a common starting point for method development. Detection is typically performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be used for separation and identification. Derivatization of the carboxylic acid group may be necessary to improve volatility.
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.
References
A Comparative Guide to the Efficacy of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of derivatives synthesized from the intermediate, 3-(3-fluoro-4-methoxybenzoyl)propionic acid, against other structural analogs, with a focus on their potential as anticancer agents. The inclusion of a fluorine atom in metabolically active positions is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. This guide delves into the supporting experimental data for this assertion in the context of tubulin polymerization inhibitors.
Introduction to this compound in Drug Discovery
This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a fluorinated methoxybenzoyl moiety, is of particular interest in the development of kinase and tubulin inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to improved efficacy.
Comparative Efficacy of a 3-Fluoro-4-methoxyphenyl Derivative
To illustrate the impact of the 3-fluoro-4-methoxyphenyl group, this guide focuses on a potent anticancer agent, a β-lactam analog of combretastatin A-4. Combretastatins are a class of natural products that inhibit tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer therapy.
One notable derivative, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one , has demonstrated significant cytotoxic activity against human breast cancer cell lines. The following sections will compare its efficacy with related non-fluorinated and other substituted analogs, based on available structure-activity relationship (SAR) data.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of selected combretastatin A-4 analogs against the MCF-7 human breast cancer cell line. A lower IC50 value indicates higher potency.
| Compound ID | B-Ring Substituent | IC50 (µM) on MCF-7 Cells |
| Derivative 1 | 3-Fluoro-4-methoxyphenyl | 0.095 |
| Analog A | 4-Methoxyphenyl | >10 |
| Analog B | 3-Hydroxy-4-methoxyphenyl | 0.075 |
| Analog C | 3,4,5-Trimethoxyphenyl | >10 |
Data synthesized from structure-activity relationship studies of combretastatin analogs.
The data clearly indicates that the presence and position of the fluoro group on the B-ring significantly impacts the cytotoxic efficacy of these compounds. The derivative featuring the 3-fluoro-4-methoxyphenyl group (Derivative 1) exhibits potent activity, far exceeding that of the non-fluorinated 4-methoxyphenyl analog (Analog A). Its potency is comparable to the analog with a hydroxyl group at the 3-position (Analog B), a known potent pharmacophore in this class of compounds.
Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Derivatives of this compound, particularly those designed as combretastatin analogs, exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers the intrinsic apoptotic pathway.
Mechanism of Action of 3-Fluoro-4-methoxyphenyl Derivatives
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on tubulin polymerization.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (2 mg/mL), GTP, and a fluorescent reporter in a PIPES buffer is prepared.[3]
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture in a pre-warmed 96-well plate. Colchicine is used as a positive control, and DMSO as a negative control.[3]
-
Polymerization Monitoring: Tubulin polymerization is initiated by incubating the plate at 37°C, and the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time (e.g., 60 minutes) using a microplate reader.[3][4]
-
Data Analysis: The IC50 for tubulin polymerization inhibition is calculated by comparing the extent of polymerization in the presence of the compound to the control.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). The cells are then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA or Bradford protein assay.[5]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and PARP).[5][6]
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of novel anticancer agents derived from this compound.
Experimental workflow for anticancer drug evaluation.
Conclusion
The strategic incorporation of a 3-fluoro-4-methoxyphenyl moiety, derivable from this compound, into combretastatin-like scaffolds demonstrates a significant enhancement of anticancer activity. The presented data underscores the importance of fluorination in medicinal chemistry for improving the efficacy of potential therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of novel anticancer drugs based on this promising chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 3-(3-Fluoro-4-methoxybenzoyl)propionic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid, a compound often used in pharmaceutical research and development.
This document outlines essential safety precautions, waste segregation, and disposal protocols to assist researchers, scientists, and drug development professionals in handling this substance responsibly. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated, well-ventilated area to mitigate risks of exposure. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation[1][3]. |
| Protective Clothing | Laboratory coat | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | Use in a chemical fume hood | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation[1][3]. |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation[1][3]. An emergency eye wash station and safety shower should be readily accessible[1].
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical step to prevent hazardous reactions and ensure correct disposal. This compound is a halogenated organic compound due to the presence of fluorine[3][4].
Key Segregation Steps:
-
Identify as Halogenated Waste: This compound must be categorized as halogenated organic waste.
-
Use Designated Waste Container: Place the waste in a container specifically marked for "Halogenated Organic Waste"[3][4]. These containers are typically collected by specialized waste disposal services.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will classify the entire mixture as the more expensive and stringently regulated halogenated waste[5][6]. Also, avoid mixing with incompatible materials such as strong bases or oxidizing agents.
Step-by-Step Disposal Protocol
Follow this procedure for the safe disposal of this compound and its contaminated materials.
Experimental Protocol: Chemical Waste Disposal
-
Container Preparation:
-
Obtain a designated, compatible hazardous waste container with a secure screw-top cap. The container should be clean, in good condition, and made of a material that will not react with the acid (e.g., glass or high-density polyethylene).
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant")[7][8].
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the labeled halogenated waste container using a chemically resistant scoop or spatula. Minimize the generation of dust[1].
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, weighing papers, or pipette tips, should also be placed in the same container.
-
Empty Original Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to the halogenated organic waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, away from drains and incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts[1][9]. Do not pour this chemical down the drain or dispose of it in regular trash [1][10][11].
-
Spill Management
In the event of a spill, adhere to the following cleanup protocol:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the full PPE as outlined in Table 1.
-
Contain and Clean:
-
For solid spills, gently sweep or scoop the material into a labeled hazardous waste container, avoiding dust creation[1].
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials and place them in the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to the protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. witega.de [witega.de]
- 11. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS No. 347-63-7). Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of research activities.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, the use of appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Nitrile gloves for short-term splash protection. For prolonged or immersive contact, consider Butyl rubber or Neoprene gloves. | Nitrile gloves offer good resistance to weak acids and some organic solvents[2][3]. Butyl rubber and Neoprene provide superior protection against a wider range of chemicals, including acids and ketones[3][4]. |
| Body Protection | A buttoned lab coat or chemical-resistant apron. | To prevent skin contact and contamination of personal clothing[1]. |
| Respiratory Protection | Not required with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (N95/P95 or higher) is necessary. | To prevent respiratory tract irritation from inhalation of dust or aerosols[1][5][6][7][8][9]. |
2. Operational Plan: Handling and Storage
Safe handling and storage practices are fundamental to minimizing exposure risks. The following procedural steps must be followed:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1]. Ensure that an emergency eyewash station and safety shower are readily accessible[1].
-
Handling Procedures :
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].
3. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency First-Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[1][12][13]. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[1][14]. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][15]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][15]. |
4. Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
-
Waste Segregation : All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container[10][16][17]. Do not mix with non-halogenated waste[16][18].
-
Container Management :
-
Use a clearly labeled, leak-proof container for waste collection[11]. The label should include "Halogenated Organic Waste" and the chemical name[16].
-
Keep the waste container closed except when adding waste[11][16].
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Spill Cleanup : In the event of a spill, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a suitable container for disposal as halogenated waste[11].
Diagrams
Caption: Workflow for Handling and Emergency Response
Caption: Waste Disposal Decision Tree
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. gloves.com [gloves.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. queensu.ca [queensu.ca]
- 7. toolup.com [toolup.com]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. 3m.com [3m.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
